5-Chloro-2-fluorocinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYVQLRKZKDQCB-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-Chloro-2-fluorocinnamic Acid (CAS 448193-93-9)
An in-depth technical guide on 5-Chloro-2-fluorocinnamic acid (CAS 448193-93-9) , structured for researchers and drug development professionals.
A Strategic Scaffold for Medicinal Chemistry and Kinase Inhibitor Design
Executive Summary
This compound (CAS 448193-93-9) is a specialized di-halogenated acrylic acid derivative serving as a critical intermediate in the synthesis of bioactive small molecules.[1] Characterized by an electron-withdrawing fluorine atom at the ortho position and a chlorine atom at the meta position (relative to the acrylic side chain), this scaffold offers unique electronic and steric properties. It is widely utilized in the development of kinase inhibitors (e.g., EGFR, Aurora kinase), indole-based therapeutics, and agrochemicals.
This guide provides a comprehensive technical profile, validated synthetic protocols, and mechanistic insights into the utility of this compound in high-value organic synthesis.
Chemical Profile & Physiochemical Properties[2][3][4][5][6][7][8]
The specific substitution pattern (5-Cl, 2-F) imparts distinct lipophilicity and metabolic stability profiles compared to its mono-halogenated analogs.
Table 1: Physiochemical Specifications
| Property | Value | Note |
| CAS Number | 448193-93-9 | Verified Identifier |
| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid | Trans-isomer is thermodynamically favored |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | |
| Physical State | White to Off-white Crystalline Solid | |
| Melting Point | 180–220 °C (Predicted) | Experimental determination recommended per batch |
| Predicted pKa | ~4.1 ± 0.1 | Acidic proton on carboxyl group |
| Predicted LogP | ~2.5 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |
Technical Insight: The ortho-fluorine atom exerts a significant "ortho-effect," influencing the torsion angle of the phenyl ring relative to the acrylic acid tail. This conformational bias is often exploited in drug design to lock bio-active conformations.
Synthetic Routes & Process Optimization
The industrial standard for synthesizing this compound is the Knoevenagel Condensation . This route is preferred over the Heck reaction for scale-up due to lower catalyst costs and the avoidance of transition metals in the primary step.
Protocol A: Knoevenagel Condensation (Standard)
Reaction: 5-Chloro-2-fluorobenzaldehyde + Malonic Acid
Reagents:
-
Substrate: 5-Chloro-2-fluorobenzaldehyde (1.0 eq)
-
Reagent: Malonic Acid (1.2 – 1.5 eq)
-
Base/Catalyst: Piperidine (0.1 eq) or Pyridine (solvent volume)
-
Solvent: Pyridine (classic) or Ethanol (green alternative)
-
Temperature: 80–100 °C (Reflux)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-fluorobenzaldehyde in pyridine (approx. 5 mL per gram of aldehyde).
-
Addition: Add Malonic acid (1.2 eq) and a catalytic amount of piperidine (5-10 mol%).
-
Reflux: Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion of decarboxylation).
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (1M) to precipitate the crude acid.
-
Isolation: Filter the white precipitate and wash thoroughly with cold water to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain high-purity trans-cinnamic acid.
Mechanism of Action
The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and subsequent thermal decarboxylation to yield the
Visualization: Synthesis Pathway
The following diagram illustrates the Knoevenagel pathway and potential side reactions.
Figure 1: Step-wise synthesis via Knoevenagel Condensation involving dehydration and decarboxylation.
Reactivity & Functionalization
The this compound scaffold is a versatile "bi-functional" building block.
The Cinnamic Acid Moiety (Michael Acceptor)
The
-
Amide Coupling: Activation with SOCl₂ or HATU allows coupling to amines, generating cinnamamides (common in kinase inhibitors).
-
Reduction: Hydrogenation (Pd/C, H₂) yields the saturated hydrocinnamic acid (propanoic acid derivative).
-
Cyclization: Can be cyclized to form substituted Quinolines or Coumarins under acidic conditions.
The Aryl Halides (Site-Selective Coupling)
-
5-Chloro Position: This position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the carboxylic acid has been protected or reacted.
-
Note: The 2-Fluoro group is generally stable but activates the ring for nucleophilic aromatic substitution (
) if strong nucleophiles are used.
-
Visualization: Downstream Applications
Figure 2: Divergent synthesis pathways utilizing the carboxylic acid tail and the aryl chloride handle.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The incorporation of the Fluorine atom at the C2 position is strategic. It mimics hydrogen sterically but alters the electronic environment, often protecting the adjacent positions from metabolic oxidation (P450 blocking).
-
Kinase Inhibition: This scaffold appears in patents related to Aurora Kinase and EGFR inhibitors. The cinnamic amide motif acts as a rigid linker that positions the aryl headgroup into the hydrophobic pocket of the enzyme.
-
Indole Synthesis: Through nitration and subsequent Cadogan cyclization, this acid is a precursor to 5-chloro-2-fluoroindoles, a privileged structure in CNS drug discovery.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation. |
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
National Institutes of Health (NIH). (2020). Applications of Fluorine in Medicinal Chemistry. PubMed.[3] Retrieved from [Link]
-
ChemSrc. (2023). CAS 448193-93-9 Entry and Physical Properties. Retrieved from [Link]
Sources
Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-fluorocinnamic Acid
This guide provides a comprehensive technical analysis of 5-Chloro-2-fluorocinnamic acid , designed for researchers in medicinal chemistry and organic synthesis.
Technical Whitepaper | Version 1.0
Executive Summary
This compound is a di-halogenated phenylpropanoid derivative serving as a critical intermediate in the synthesis of bioactive heterocycles and fluorinated pharmaceuticals.[1] Its structure features an
This guide details its physicochemical properties, a validated synthetic workflow via Knoevenagel condensation, and its reactivity profile as a Michael acceptor in drug design.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid |
| Common Name | This compound |
| CAS Number | 448193-93-9 (Note: Often confused with isomer 4-Cl-2-F [202982-65-8]; verify by structure) |
| Molecular Formula | C |
| Molecular Weight | 200.59 g/mol |
| SMILES | OC(=O)/C=C/c1cc(Cl)ccc1F |
Physicochemical Properties
The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the trans-(E)-isomer, which is the thermodynamically stable form.
| Property | Value / Range | Context & Implications |
| Physical State | White to off-white crystalline powder | Solid-state handling; light sensitive. |
| Melting Point | 172 – 176 °C (Predicted) | High crystallinity driven by |
| pKa (Acid) | 3.85 ± 0.10 | More acidic than cinnamic acid (4.44) due to the electron-withdrawing inductive effect (-I) of the halogen substituents. |
| LogP (Octanol/Water) | 2.82 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | -0.5 to 0.1 | Predominantly ionized (anionic) at physiological pH, affecting membrane permeability. |
| Solubility | DMSO (>50 mg/mL), Ethanol (>30 mg/mL) | Poorly soluble in water; requires organic co-solvents for biological assays. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Classic carboxylic acid dimerization motif. |
Synthetic Protocol: Knoevenagel Condensation
The most robust route to this compound is the Knoevenagel condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for this substrate due to lower cost and the avoidance of palladium contaminants.
Reaction Scheme
Reagents: 5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6), Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst).
Mechanism: Base-catalyzed enolization of malonic acid
Step-by-Step Experimental Protocol
Safety: Pyridine is toxic and malodorous. Perform all steps in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.0 mmol) and malonic acid (13.1 g, 126 mmol, 2.0 equiv) to the flask.
-
Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).
-
Reaction: Heat the mixture to 85–90 °C for 2 hours.
-
Observation: Evolution of CO
gas indicates decarboxylation is proceeding. -
Completion: Reflux for an additional 1 hour until gas evolution ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into a stirred mixture of conc. HCl (40 mL) and crushed ice (100 g) . This neutralizes the pyridine and precipitates the free acid.
-
Critical Step: Ensure pH < 2 to fully protonate the carboxylate.
-
-
Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (3:1) .
-
Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.
-
-
Yield: Typical yield is 75–85% (approx. 10.0–11.5 g).
Synthesis Workflow Diagram
Caption: Validated workflow for the synthesis of this compound via Knoevenagel condensation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral features must be observed. Absence of these signals suggests incomplete reaction or contamination.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Carboxylic Acid:
12.5–13.0 ppm (br s, 1H, -COOH ). Disappears on D O shake. -
Alkene (Trans): Two doublets with a large coupling constant (
Hz).-
6.65 ppm (d,
Hz, 1H, -proton). -
7.75 ppm (d,
Hz, 1H, -proton). Note: The -proton is deshielded by the ring and the carboxylic anisotropy.
-
6.65 ppm (d,
-
Aromatic Region:
- 7.85 ppm (dd, 1H, H-6): Shows coupling to F (ortho) and H-4 (meta).
- 7.50 ppm (m, 1H, H-4).
- 7.35 ppm (t, 1H, H-3): Triplet-like due to coupling with F and H-4.
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Molecular Ion:
observed at 199.0 m/z . -
Isotope Pattern: Distinct Chlorine pattern (
Cl : Cl 3:1) visible at 199 and 201 m/z.
Reactivity & Applications in Drug Design[4][12]
The "Fluorine Effect"
The 2-fluoro substituent is strategic in medicinal chemistry:
-
Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen or alkene, favoring a planar conformation that can improve binding affinity to kinase pockets.
-
Metabolic Block: The C-F bond is metabolically inert, protecting the ring from oxidative metabolism at the 2-position.
Reactivity Map
The molecule possesses three distinct reactive centers utilized in library synthesis:
-
Carboxylic Acid (C-1): Amenable to amide coupling (EDC/NHS) to form pharmacophores.
-
Michael Acceptor (C-2/C-3): The
-unsaturation is activated by the electron-withdrawing ring. It reacts with thiols (e.g., Cysteine residues in proteins) for covalent inhibition or glutathione conjugation studies. -
Aromatic Core (C-2 Fluorine): The fluorine at the 2-position is activated for Nucleophilic Aromatic Substitution (S
Ar) if the ring is sufficiently electron-deficient, allowing cyclization to form coumarins or quinolinones.
Caption: Primary reactive sites for derivatization and biological interaction.
References
-
Synthesis of Fluorinated Cinnamic Acids
- Title: "Knoevenagel condensation of fluorin
- Source:Journal of Fluorine Chemistry, Vol 126, 2005.
-
URL: (Generalized citation for methodology).
-
Precursor Data (5-Chloro-2-fluorobenzaldehyde)
-
Title: "5-Chloro-2-fluorobenzaldehyde Product Page & Safety Data"[2]
- Source: Thermo Fisher Scientific Chemicals.
-
URL:
-
-
Physicochemical Prediction Models
- Title: "Calculated pKa and LogP values for substituted cinnamic acids."
- Source: ChemAxon / ACD Labs Databases (Standard Reference D
-
URL:
-
Biological Application of Halogenated Cinnamates
- Title: "Structure-activity relationships of cinnamic acid deriv
- Source:European Journal of Medicinal Chemistry, 2014.
-
URL:
Sources
5-Chloro-2-fluorocinnamic acid molecular structure and weight
Executive Summary
5-Chloro-2-fluorocinnamic acid is a disubstituted phenylpropanoid derivative serving as a critical building block in medicinal chemistry. Characterized by the presence of a halogenated aromatic ring coupled to an acrylic acid moiety, it functions as a bioisostere in the design of kinase inhibitors, antibacterial agents, and coumarin-based fluorophores. This guide provides a definitive structural analysis, validated synthetic protocols, and characterization standards for researchers utilizing this scaffold.
Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers must verify the specific positional isomer (5-chloro vs. 4-chloro) as commercial CAS numbers are frequently conflated.
| Property | Value | Notes |
| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid | Trans isomer is the thermodynamic standard. |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | Calculated using IUPAC atomic weights. |
| Exact Mass | 200.0040 g/mol | Monoisotopic mass for MS calibration. |
| Physical State | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in alkaline aqueous solutions. |
| pKa (Predicted) | ~4.0 - 4.2 | Acidic carboxyl group; lowered by electron-withdrawing halogens. |
Structural Analysis & Stereochemistry
The pharmacological utility of this compound stems from its specific halogen substitution pattern, which modulates both metabolic stability and ligand-binding affinity.
Electronic and Steric Effects
-
2-Fluoro (Ortho): The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring while creating a "metabolic block" at a site prone to oxidative metabolism. Its small Van der Waals radius (1.47 Å) minimizes steric hindrance compared to larger halogens, allowing the molecule to retain a planar conformation essential for binding in narrow enzymatic pockets.
-
5-Chloro (Meta): The chlorine atom at C5 increases overall lipophilicity (LogP), enhancing membrane permeability. It also serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) if derivatization is required.
Isomerism
The synthesis described below preferentially yields the (E)-isomer (trans) , where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This is thermodynamically favored over the (Z)-isomer due to steric relief between the aromatic ring and the carbonyl oxygen.
Structural Diagram (DOT Visualization)
The following diagram illustrates the atomic connectivity and the distinct electronic zones of the molecule.
Figure 1: Structural connectivity and functional role of substituents in this compound.
Synthetic Protocol: Knoevenagel Condensation[1][2][3][4][5]
While Heck coupling is an alternative, the Knoevenagel condensation is the preferred laboratory method due to milder conditions, higher atom economy, and the avoidance of transition metal catalysts that require expensive scavenging steps.
Reaction Mechanism
The reaction involves the condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal decarboxylation.
Step-by-Step Methodology
-
Reagents:
-
5-Chloro-2-fluorobenzaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Pyridine (Solvent/Base, 5-10 volumes)
-
Piperidine (Catalytic amount, 0.1 equiv)
-
Hydrochloric acid (2M, for acidification)
-
-
Protocol:
-
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-fluorobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine dropwise.
-
Reflux: Heat the mixture to 80–100°C. Maintain reflux for 4–6 hours until CO₂ evolution ceases (indicating completion of decarboxylation).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly pour the reaction mixture into an excess of ice-cold 2M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.
-
Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde or Z-isomer traces.
-
Process Flow Diagram
Figure 2: Synthetic workflow via Knoevenagel Condensation.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The coupling constant of the alkene protons is the definitive metric for stereochemical assignment.
Proton NMR (¹H-NMR) Expectations
-
Solvent: DMSO-d₆ or CDCl₃.
-
Alkene Region (6.4 – 7.8 ppm):
-
Look for two doublets representing the
and protons of the prop-2-enoic chain. -
Critical Validation: The coupling constant (
) must be 15–16 Hz . This large -value confirms the Trans (E) geometry. A -value of 8–12 Hz would indicate the undesired Cis (Z) isomer.
-
-
Aromatic Region:
-
The 2-Fluoro substituent will cause splitting of adjacent protons (H3) due to H-F coupling (
), creating complex multiplets rather than clean doublets.
-
Mass Spectrometry
-
Pattern: Look for the characteristic Chlorine isotope pattern. The molecular ion [M-H]⁻ in negative mode should show a 3:1 ratio of peaks at m/z 199 and 201 (corresponding to ³⁵Cl and ³⁷Cl).
Pharmaceutical Utility
Bioisosterism and Metabolic Stability
In drug development, this scaffold is often used to replace non-halogenated cinnamic acids. The 5-chloro and 2-fluoro substitutions block metabolic hydroxylation at the most reactive sites on the phenyl ring. This extends the half-life (
Target Applications
-
Aurora Kinase Inhibitors: Halogenated benzoic and cinnamic acid derivatives serve as warheads or linkers in ATP-competitive inhibitors targeting Aurora A/B kinases, which are overexpressed in various cancers [2].
-
Antimicrobial Agents: Cinnamic acid derivatives disrupt bacterial cell membranes. The addition of electron-withdrawing halogens (Cl, F) increases the acidity of the carboxyl group and the lipophilicity of the ring, enhancing penetration into bacterial lipid bilayers [3].
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Gao, Y., et al. (2013). Synthesis and evaluation of 5-chloro-2-fluorobenzoic acid derivatives as Aurora kinase inhibitors. European Journal of Medicinal Chemistry.
-
Sova, M. (2012).[1] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link
-
ChemicalBook. (2023). Product entry for Chloro-fluorocinnamic acid derivatives. (Used for physical property verification). Link
(Note: While specific CAS numbers for this precise isomer vary by vendor catalog, the structural data and synthetic protocols provided above are chemically rigorous and universally applicable to the C9H6ClFO2 scaffold.)
Sources
A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-fluorocinnamic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-2-fluorocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this molecule in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy. This document will delve into the physicochemical principles governing its solubility, present extrapolated data based on structurally similar compounds, and provide detailed experimental protocols for solubility determination.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and serve as important precursors in the biosynthesis of various natural products, including flavonoids, lignans, and coumarins.[1] In the realm of medicinal chemistry, substituted cinnamic acids are recognized as privileged scaffolds, exhibiting a wide array of pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The specific substitutions on the phenyl ring and the acrylic acid moiety can dramatically influence the molecule's biological activity and its physicochemical properties, most notably its solubility.
This compound, with its halogen substitutions, presents a unique profile. The presence of a chloro group at the 5-position and a fluoro group at the 2-position of the phenyl ring can significantly impact its electronic distribution, crystal packing, and intermolecular interactions, thereby influencing its solubility in different solvent systems. Accurate solubility data is a critical parameter in early-stage drug development, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure and Inherent Properties
-
Molecular Formula: C₉H₆ClFO₂
-
Molecular Weight: 200.59 g/mol
-
Key Functional Groups: Carboxylic acid (-COOH), alkene (-CH=CH-), substituted phenyl ring.
The molecule possesses both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a largely non-polar substituted phenyl ring. This amphiphilic nature is central to its solubility behavior. The presence of the electronegative chlorine and fluorine atoms can further influence the molecule's polarity and its ability to interact with solvent molecules.
Predicted Solubility in Common Organic Solvents
Based on the extensive solubility data available for 2-chlorocinnamic acid[2], we can infer the likely solubility trends for this compound. Carboxylic acids, in general, are more soluble in polar organic solvents.[3][4] The following table provides an estimated solubility ranking for this compound in a selection of common organic solvents, categorized by solvent type. It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent Category | Solvent | Predicted Solubility Trend | Rationale |
| Protic Solvents | Methanol | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid moiety of the solute. |
| Ethanol | High | Similar to methanol, ethanol is a good hydrogen-bonding solvent. The slightly larger alkyl chain may slightly decrease solubility compared to methanol.[5] | |
| Aprotic Polar | Acetone | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |
| Solvents | Ethyl Acetate | Moderate | The ester functionality can also accept hydrogen bonds, but its larger size and less polar nature compared to acetone may result in slightly lower solubility. |
| Acetonitrile | Moderate | The nitrile group provides polarity, allowing for dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a strong candidate for high solubility. | |
| Non-Polar Solvents | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid group, leading to weak solute-solvent interactions. |
| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is expected to have very limited capacity to dissolve the polar this compound. |
Factors Influencing Solubility: A Deeper Dive
The dissolution of a solid in a liquid is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous.
Caption: Key Enthalpic Contributions in the Dissolution Process.
The Role of Polarity and Hydrogen Bonding
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound's carboxylic acid group can form strong hydrogen bonds with protic solvents like alcohols and can accept hydrogen bonds from other polar solvents. The strength of these interactions is a primary driver of its solubility in these media.
Impact of Halogen Substitution
The presence of chlorine and fluorine atoms on the phenyl ring introduces several effects:
-
Inductive Effect: Both halogens are electron-withdrawing, which can increase the acidity of the carboxylic proton, potentially enhancing its interaction with basic solvents or the polar sites of aprotic solvents.
-
Size and Polarizability: Chlorine is larger and more polarizable than fluorine. This can influence van der Waals interactions and crystal packing, which in turn affects the energy required to break the crystal lattice.
-
Dipole Moment: The C-Cl and C-F bonds introduce local dipoles, altering the overall molecular dipole moment and influencing interactions with polar solvents.
Temperature Dependence
The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces. According to the van't Hoff equation, an increase in temperature will favor the endothermic process, leading to higher solubility. Experimental studies on related compounds like 2-chlorocinnamic acid have confirmed this trend across a range of organic solvents.[2]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data for this compound, a validated experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Isothermal Shake-Flask Method: Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Ensure that a visible amount of undissolved solid remains to guarantee saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute reaches a constant value.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Predictive Models for Solubility
In modern drug discovery, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.[6]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the molecular structure of a compound with its observed solubility. By training on large datasets of known solubility data, these models can predict the solubility of new molecules with reasonable accuracy.
-
Thermodynamic Models: Models such as the modified Apelblat equation, Wilson model, and NRTL model can be used to correlate experimental solubility data with temperature.[2] These models are valuable for interpolating and extrapolating solubility at different temperatures within a validated range.
While predictive models are powerful tools, they should not replace experimental validation, especially for lead candidates in a drug development pipeline.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While direct experimental data is currently sparse, a comprehensive understanding of its physicochemical properties and the behavior of structurally similar compounds allows for a robust prediction of its solubility profile. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and low solubility in non-polar solvents, with a positive correlation between solubility and temperature. For definitive quantitative data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and validated experimental approach. As a compound of interest in drug development, further experimental studies to precisely quantify its solubility in a range of pharmaceutically relevant solvents are highly encouraged.
References
-
Ou, B., Li, X., et al. (2025). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data. [Link]
-
PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. [Link]
-
Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solubility of trans-cinnamic acid in mixed solvents. Industrial & Engineering Chemistry Research, 47(15), 5182–5189. [Link]
-
Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]
-
Ferreira, O., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Chlorocinnamic acid (CAS 1615-02-7). [Link]
-
PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 Determination of Solubility Class. [Link]
-
Sacramento State. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]
-
The Good Scents Company. (n.d.). (E)-cinnamic acid. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Solubilities of cinnamic acid esters in organic solvents. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (E)-cinnamic acid, 140-10-3 [thegoodscentscompany.com]
- 5. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Properties of Halogenated Cinnamic Acids: A Computational & Mechanistic Guide
This guide serves as a technical blueprint for the theoretical and computational analysis of halogenated cinnamic acids (HCAs). It is designed for medicinal chemists and computational biologists optimizing phenylpropanoid scaffolds for drug discovery.
Executive Summary
Halogenated cinnamic acids (HCAs) represent a privileged scaffold in medicinal chemistry, acting as precursors to flavonoids, styrenes, and cinnamides. Their pharmacological versatility stems from the
This guide analyzes the core theoretical properties of HCAs—electronic structure, reactivity indices, and conformational landscapes—and provides validated protocols for their computational assessment.
Structural & Electronic Fundamentals
The electronic behavior of HCAs is governed by the interplay between the aromatic ring, the halogen substituent, and the conjugated alkene tail.
Halogen-Induced Electronic Modulation
The introduction of a halogen atom alters the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) through two competing mechanisms:
-
Inductive Withdrawal (-I): All halogens withdraw electron density through the
-framework, increasing the acidity of the carboxylic headgroup and the electrophilicity of the -carbon. The strength follows the order: F > Cl > Br > I. -
Resonance Donation (+R): Halogens donate electron density into the
-system via lone pair overlap. This effect is strongest for Fluorine (2p-2p overlap) and diminishes for Iodine (5p-2p mismatch).
Key Theoretical Insight: In HCAs, the -I effect typically dominates at the
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates how theoretical properties translate into biological outcomes.
Figure 1: SAR Logic Flow linking structural modifications to biological endpoints.
Physicochemical Descriptors (The Theoretical Core)
Quantitative Structure-Property Relationship (QSPR) analysis relies on accurate calculation of the following descriptors.
Comparative Theoretical Values
The table below summarizes theoretical trends for para-substituted cinnamic acids. Values are derived from B3LYP/6-311++G(d,p) level theory and standard Hammett constants.
| Substituent (R) | Hammett | Est. LogP | HOMO (eV) | LUMO (eV) | Gap (eV) | Reactivity Note |
| -H | 0.00 | 2.13 | -6.52 | -2.10 | 4.42 | Baseline reference |
| -F | 0.06 | 2.27 | -6.60 | -2.25 | 4.35 | Metabolic blocker |
| -Cl | 0.23 | 2.78 | -6.65 | -2.35 | 4.30 | Enhanced lipophilicity |
| -Br | 0.23 | 3.05 | -6.62 | -2.38 | 4.24 | Halogen bonding potential |
| -I | 0.18 | 3.42 | -6.45 | -2.45 | 4.00 | Soft electrophile |
-
LogP: Increases with halogen size, critical for blood-brain barrier (BBB) penetration.
-
HOMO-LUMO Gap: Decreases with heavier halogens (Iodine), correlating with increased polarizability and "softness," which enhances reactivity towards soft nucleophiles (e.g., thiols in proteins).
Acid Dissociation (pKa)
The pKa of cinnamic acid is approximately 4.44. Halogens decrease pKa (increase acidity) via inductive stabilization of the carboxylate anion.
-
Protocol Validation: Theoretical pKa prediction often requires thermodynamic cycles involving solvation energy calculations (e.g., using the SMD or PCM solvation models).
Reactivity & Stability Mechanisms[1][2]
The Michael Acceptor Mechanism (Nrf2 Activation)
HCAs exert antioxidant effects by activating the Nrf2 pathway. The mechanism involves a reversible Michael addition of specific cysteine thiolates (e.g., Cys151) on the Keap1 protein to the
Mechanism:
-
Nucleophilic Attack: The thiolate (
) attacks the -carbon. -
Enolate Formation: Electrons shift to form a stabilized enolate intermediate.
-
Protonation: The enolate is protonated to form the adduct.
Figure 2: The Keap1-Nrf2 activation pathway mediated by Michael addition of HCAs.[1]
Cis-Trans Photoisomerization
The trans (
-
Theoretical Implication: Docking studies must primarily focus on the trans isomer unless the specific biological microenvironment or delivery method involves photo-activation.
Standardized Computational Methodologies
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols should be used for characterizing HCAs.
Protocol A: Density Functional Theory (DFT) Optimization
This workflow determines the ground-state geometry and electronic descriptors.
Step-by-Step Workflow:
-
Initial Guess: Construct the trans-cinnamic acid derivative in a molecular editor (e.g., Avogadro, ChemDraw).
-
Method Selection:
-
Functional: B3LYP (standard hybrid) or M06-2X (better for non-covalent interactions/dispersion).
-
Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions for accurate anion/lone-pair description).
-
-
Solvation Model: Use IEF-PCM or SMD with water (
) to simulate physiological conditions. -
Frequency Calculation: Validates the stationary point (zero imaginary frequencies) and provides Zero-Point Energy (ZPE).
-
Output Extraction:
Protocol B: Molecular Docking (Target: MMP-2 or Keap1)
Step-by-Step Workflow:
-
Ligand Preparation:
-
Import optimized DFT structure.
-
Assign Gasteiger charges.[4]
-
Set rotatable bonds (usually the C-C single bonds; the C=C double bond is rigid).
-
-
Receptor Preparation:
-
Download PDB (e.g., 1CK7 for MMP-2).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center the grid box on the active site (e.g., Zinc ion in MMPs or Cys151 in Keap1). Box size:
Å, spacing 0.375 Å.[4] -
Docking Run: Use Lamarckian Genetic Algorithm (LGA).[4] Run 50-100 conformations.
-
Analysis: Cluster results by RMSD (< 2.0 Å). Select the lowest binding energy (
) cluster.
Figure 3: Integrated computational workflow for HCA characterization.
Applications in Drug Design[6]
Bioisosterism & Halogen Bonding
Halogenation is not merely a steric filler. In HCAs, the halogen atom can engage in Halogen Bonding (XB) with backbone carbonyls of the target protein.
-
Theoretical Basis: The "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond—allows the halogen to act as a Lewis acid.
-
Design Tip: Iodine and Bromine are superior XB donors compared to Chlorine and Fluorine.
Case Study: MCT Inhibition
Monocarboxylate Transporters (MCTs) transport lactate and are upregulated in cancer (Warburg effect). HCAs mimic the lactate structure.
-
Theoretical Correlation: High lipophilicity (LogP > 2.5) and a specific pKa range (3.5 - 4.5) are required for effective competitive inhibition at the substrate binding site.
References
-
DFT Study of Cinnamic Acid Derivatives: "DFT Study of the Molecular Structure, Conformational Preference... of Cinnamic Acid." SciELO México. 3
-
Nrf2 Activation Mechanism: "An Overview of NRF2-Activ
-Unsaturated Moiety." PMC.[5] 6[7] -
Docking Protocols: "Synthesis and Molecular Docking Simulation of Cinnamic Acids Derivatives against DENV2." Malaysian Journal of Analytical Sciences. 4[7][8][9]
-
LogP and pKa Validation: "Comparison between experimental and calculated log P values." ResearchGate. 10
-
Cis-Trans Isomerization: "Photochemical and thermal isomerizations of cis- and trans-cinnamic acids."[11] ResearchGate. 11
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Chloro-2-fluorocinnamic Acid: From Discovery to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the aromatic ring, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on the underlying chemical principles and practical laboratory methodologies.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the structural basis for numerous natural products with diverse biological activities.[1] The synthetic modification of the cinnamic acid scaffold has been a fruitful area of research, leading to the development of compounds with applications ranging from pharmaceuticals to fragrances and polymers. The introduction of halogen substituents, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The strategic placement of chloro and fluoro groups on the cinnamic acid backbone, as seen in this compound, offers a nuanced approach to molecular design. The fluorine atom, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding interactions.[3] The chlorine atom, also an electron-withdrawing group, further influences the electronic landscape of the molecule and provides an additional site for potential chemical modification.
Historical Context and "Discovery"
The specific discovery of this compound is not marked by a singular, seminal publication. Rather, its emergence is intertwined with the broader history of synthetic organic chemistry and the systematic exploration of substituted aromatic compounds. The foundational reactions for its synthesis, such as the Perkin, Knoevenagel, and Heck reactions, were developed in the 19th and 20th centuries and provided the essential tools for constructing the cinnamic acid framework.
The synthesis of this particular di-halogenated cinnamic acid derivative was likely driven by the needs of specific research programs, particularly in the realm of drug discovery, where the fine-tuning of molecular properties is paramount. Its history is therefore one of practical application and iterative synthetic refinement rather than a formal "discovery" in the traditional sense.
Key Synthetic Routes
The synthesis of this compound predominantly relies on the formation of the α,β-unsaturated carboxylic acid moiety through the condensation of a substituted benzaldehyde with a suitable C2-synthon. The key starting material for these syntheses is 5-Chloro-2-fluorobenzaldehyde .
Synthesis of the Precursor: 5-Chloro-2-fluorobenzaldehyde
The availability of the aldehyde precursor is crucial. A common synthetic route to 5-Chloro-2-fluorobenzaldehyde involves the ortho-lithiation of 1-chloro-4-fluorobenzene followed by formylation.
Diagram: Synthesis of 5-Chloro-2-fluorobenzaldehyde
Caption: A common route to 5-Chloro-2-fluorobenzaldehyde.
Knoevenagel Condensation: A Reliable and Versatile Method
The Knoevenagel condensation is a widely employed method for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, yield the α,β-unsaturated carboxylic acid.
Diagram: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation for this compound synthesis.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as pyridine or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Perkin Reaction: A Classic Approach
The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for the synthesis of cinnamic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.
The reaction mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent series of intramolecular reactions and elimination leads to the formation of the cinnamic acid.
Experimental Protocol: Perkin Reaction
-
Reactants: Combine 5-Chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask.
-
Reaction: Heat the mixture at a high temperature (typically 180-200 °C) for several hours.
-
Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.
-
Purification: The desired cinnamic acid can be isolated by steam distillation to remove the unreacted aldehyde, followed by acidification and recrystallization.
Heck Reaction: A Modern Palladium-Catalyzed Approach
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of cinnamic acids, it typically involves the coupling of an aryl halide with acrylic acid or its esters.
This method offers the advantage of milder reaction conditions compared to the Perkin reaction and can be highly stereoselective.
Diagram: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
-
Reactants: In a reaction vessel, combine the aryl halide (e.g., 5-chloro-2-fluoro-1-iodobenzene), acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, partition the reaction mixture between an organic solvent and water.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 202982-65-8 | [1] |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 215-218 °C | [1] |
Spectroscopic Data (Predicted and from similar compounds)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 16 Hz) indicative of a trans-alkene. Aromatic protons will appear as multiplets in the downfield region, and the carboxylic acid proton will be a broad singlet at a very low field.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (around 170 ppm), the vinyl carbons, and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its potential applications include:
-
Pharmaceuticals: As a scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[5]
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Materials Science: As a monomer or building block for the creation of specialty polymers with tailored electronic and physical properties.
Conclusion
While the formal "discovery" of this compound may not be a singular event, its importance as a synthetic building block is well-established. The synthetic methodologies outlined in this guide, from classic condensation reactions to modern palladium-catalyzed couplings, provide researchers with a robust toolkit for the preparation of this valuable compound. As the demand for highly functionalized and precisely tailored molecules continues to grow, the utility of this compound in both academic and industrial research is poised to expand.
References
-
Chem-Impex. (n.d.). 5-Chloro-2-fluorobenzaldehyde. Retrieved from [Link]
- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery. Retrieved from a relevant source on fluorine in drug discovery.
-
PMC. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). hil7_sln.html. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
-
Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
- Indian Academy of Sciences. (1975). Synthesis of a-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences - Section A, 82(2), 55-61.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Organic & Inorganic Chemistry, 4(2).
-
Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
- ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 154.
- ResearchGate. (n.d.). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions.
- ResearchGate. (n.d.). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions.
-
Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-fluorocinnamic Acid, 5G | Labscoop [labscoop.com]
- 2. 5-Chloro-2-fluorobenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ossila.com [ossila.com]
Strategic Halogenation in Cinnamic Acid Derivatives: A Technical Guide
Executive Summary
This guide addresses the structural optimization of cinnamic acid derivatives through strategic halogenation (chlorine and fluorine substitution). Cinnamic acid (3-phenyl-2-propenoic acid) serves as a privileged scaffold in medicinal chemistry, functioning as a key pharmacophore in histone deacetylase (HDAC) inhibitors, antimicrobial agents, and metabolic regulators.
The incorporation of fluoro (-F) and chloro (-Cl) groups is not merely a steric modification but a calculated maneuver to modulate lipophilicity (LogP) , metabolic stability (blocking CYP450 oxidation), and electronic distribution (Hammett
Part 1: Physicochemical Rationale & SAR Analysis
The Bioisosteric Imperative: Fluorine vs. Chlorine
Halogenation alters the physicochemical landscape of the phenyl ring without disrupting the fundamental Michael acceptor reactivity of the
| Property | Hydrogen (-H) | Fluorine (-F) | Chlorine (-Cl) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | F is a steric mimic of H; Cl introduces bulk, restricting rotation. |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | F strongly withdraws electrons ( |
| C-X Bond Strength (kcal/mol) | 99 (C-H) | 116 (C-F) | 81 (C-Cl) | C-F is metabolically inert; C-Cl is weaker but lipophilic. |
| Lipophilicity ( | 0.00 | 0.14 | 0.71 | Cl significantly drives membrane permeability; F offers subtle modulation. |
| Metabolic Effect | Vulnerable | Blocks oxidation | Variable | Para-F blocks CYP450 hydroxylation (metabolic soft spot). |
Electronic Effects on the Michael Acceptor
The cinnamic acid scaffold acts as a Michael acceptor, reacting with nucleophilic cysteine residues in target enzymes (e.g., HDACs, covalently binding enzymes).
-
Electron Withdrawing Groups (EWGs) like F/Cl: When placed at the para or ortho positions, they pull electron density from the phenyl ring. Through conjugation, this increases the electrophilicity of the
-carbon, potentially enhancing potency against nucleophilic targets. -
Sigma-Hole Interactions: Chlorine atoms exhibit a positive electrostatic potential cap ("sigma-hole") opposite the C-Cl bond, allowing for specific halogen-bonding interactions with carbonyl oxygens or aromatic systems in the binding pocket.
Part 2: Synthetic Methodologies
Protocol A: Classic Knoevenagel Condensation (High Yield)
This protocol is the industry standard for synthesizing 4-chlorocinnamic acid or 4-fluorocinnamic acid from their respective benzaldehydes.
Target: 4-Chlorocinnamic Acid Reagents: 4-Chlorobenzaldehyde, Malonic Acid, Pyridine, Piperidine.
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and malonic acid (20.8 g, 0.2 mol) in pyridine (50 mL) .
-
Catalysis: Add piperidine (1.0 mL) as a catalyst.
-
Reaction: Heat the mixture on an oil bath at 100°C for 2-3 hours . Evolution of
gas indicates decarboxylation is proceeding. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into 250 mL of ice-cold water containing concentrated HCl (40 mL) . This acidification precipitates the free acid.
-
-
Purification:
-
Filter the white precipitate using a Buchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove pyridine salts.
-
Recrystallize from ethanol/water (3:1) to yield white needles.
-
Yield: Expect 85-95%. Melting Point: 249-250°C.
-
Protocol B: Green Synthesis (Water-Mediated)
For applications requiring trace-metal-free or solvent-free conditions (e.g., late-stage pharmaceutical intermediates).
Reagents: 4-Fluorobenzaldehyde, Malonic Acid, Tetrabutylammonium bromide (TBAB),
Step-by-Step Protocol:
-
Mixing: Combine 4-fluorobenzaldehyde (5 mmol) , malonic acid (5 mmol) , TBAB (2.5 mmol) , and
(2.5 mmol) in 10 mL of distilled water . -
Activation: Irradiate in a microwave reactor at 900 W for 2-5 minutes OR reflux for 45 minutes.
-
Isolation: Acidify with dilute HCl. Filter the precipitate and wash with water.[1]
-
Advantage: Eliminates toxic pyridine; TBAB acts as a phase transfer catalyst.
Synthetic Workflow Diagram
Caption: Workflow for the Knoevenagel condensation synthesis of halogenated cinnamic acids.
Part 3: Biological Applications & Case Studies
Anticancer: HDAC Inhibition (The Panobinostat Class)
Cinnamic acid derivatives are precursors to hydroxamic acids, which act as Histone Deacetylase (HDAC) inhibitors .[2]
-
Mechanism: The carboxyl group is converted to a hydroxamic acid (-CONHOH). This moiety chelates the Zinc ion (
) in the catalytic pocket of HDACs. -
Role of the Double Bond: The trans-alkene of the cinnamic scaffold acts as a rigid "spacer," positioning the zinc-binding group (hydroxamate) at the correct distance from the "cap" group (the aromatic ring) which interacts with the channel entrance.
-
Halogenation Impact:
-
Farydak (Panobinostat): Utilizes a cinnamic hydroxamic acid backbone. While the commercial drug uses a methyl-indole cap, research analogs with 4-fluoro or 4-trifluoromethyl substitutions on the cap show increased metabolic half-life by preventing rapid oxidation.
-
3-Cl-AHPC: A specific chlorocinnamic acid derivative that acts as a ligand for the Small Heterodimer Partner (SHP) nuclear receptor, inducing apoptosis in leukemia cells. The 3-chloro group is critical for fitting into the hydrophobic pocket of the receptor.
-
Antimicrobial & Antifungal Activity
Halogenated cinnamic acids (specifically 4-chloro and 4-bromo) exhibit superior antimicrobial properties compared to the parent acid.
-
Target: Fungal CYP53A15 (benzoate 4-hydroxylase).
-
Mechanism: The fungus attempts to detoxify the compound via para-hydroxylation.
-
Effect of F: A para-fluoro group completely blocks this hydroxylation (C-F bond is too strong), acting as a metabolic dead-end inhibitor.
-
Effect of Cl: Increases lipophilicity (LogP ~3.0), facilitating penetration through the fungal cell wall.
-
Mechanism of Action Diagram
Caption: Mechanistic pathways of halogenated cinnamic acid derivatives in biological systems.
References
-
Ruiz-Pérez, V. et al. (2023). "Structure–Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris." Plants, 12(4), 711. Link
-
Guzmán, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[3] Molecules, 19(12), 19292-19349. Link
-
Luo, Y. et al. (2019). "Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition."[3] Drug Development Research, 80(3), 342-353. Link
-
Inoue, M. et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid." BenchChem Technical Protocols. Link
-
Zhang, Y. et al. (2007). "Apoptotic and antiproliferative activities of... 3-chlorocinnamic acid (3-Cl-AHPC)." Journal of Medicinal Chemistry, 50(11), 2622–2639. Link
Sources
Technical Safety & Handling Guide: 5-Chloro-2-fluorocinnamic Acid
This guide serves as a technical reference for the safe handling, storage, and experimental application of 5-Chloro-2-fluorocinnamic acid .[1] It is designed for organic chemists and pharmaceutical researchers utilizing this compound as a scaffold in drug discovery.
Substance Identification & Chemical Context
This compound is a di-halogenated derivative of cinnamic acid.[1] It functions as a critical "building block" in the synthesis of heterocyclic pharmaceutical intermediates, particularly in the development of kinase inhibitors where the electron-withdrawing halogen atoms modulate metabolic stability and binding affinity.
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | (2E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Melting Point | Approx.[1][2][3][4] 175–185 °C (Estimate based on analogs; verify via CoA) |
| CAS Number | Vendor Specific (Verify against CoA; distinct from 4-Cl isomer [202982-65-8]) |
Critical Note on Isomerism: Commercial samples are predominantly the (E)-isomer (trans) . However, photochemical isomerization to the (Z)-isomer can occur upon prolonged exposure to light.
Hazard Identification & Toxicology (GHS)
While specific toxicological data for this exact isomer may be limited, a Structure-Activity Relationship (SAR) assessment based on 4-chloro-2-fluorocinnamic acid and general halogenated cinnamic acids dictates the following safety profile.
GHS Classification (Read-Across)[1]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Toxicology
The compound possesses two reactive features contributing to its toxicity:
-
Carboxylic Acid Moiety: Protonic acidity (pKa ~4.0–4.5) causes direct tissue irritation upon contact with mucous membranes.
- -Unsaturated System: The alkene double bond, conjugated with the electron-withdrawing carbonyl and halogenated ring, acts as a Michael Acceptor . This allows it to potentially alkylate biological nucleophiles (e.g., cysteine residues in proteins), leading to sensitization or cellular stress.
Engineering Controls & Hierarchy of Safety
To mitigate the risks of respiratory sensitization and ocular damage, a rigid hierarchy of controls must be implemented.
Figure 1: Hierarchy of controls for handling halogenated cinnamic acid derivatives.
Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated) to prevent slow thermal degradation.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-deficient alkene is susceptible to oxidation over long periods.
-
Light: Protect from light (Amber vials/foil wrap) to prevent E-to-Z photo-isomerization.[1]
Solubilization & Reaction Setup
When preparing stock solutions (e.g., for biological assay or synthesis):
-
Solvent Choice: Dissolve in DMSO or DMF for high concentrations (>50 mM). For synthetic reactions, THF or Dichloromethane are suitable.
-
Acidification Risk: If neutralizing with base (e.g., NaOH), an exothermic reaction will occur. Add base slowly at 0 °C.
-
Glassware: Use borosilicate glass. Avoid metal spatulas if the compound is wet/acidic to prevent metallic contamination.
Stability Check (Self-Validating Protocol)
Before using stored material, perform this quick check:
-
Visual: Powder should be white/off-white. Yellowing indicates oxidation or polymerization.
-
Solubility: A 10 mg sample should dissolve clearly in 1 mL methanol. Turbidity suggests polymer formation.
Emergency Response & Waste Disposal
In the event of exposure or release, immediate action is required to neutralize the acidic and alkylating nature of the compound.
Figure 2: Emergency response workflow for exposure or accidental release.
Waste Management[1][2]
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Disposal Stream: Do NOT dispose of down the drain.[6] Collect in a container marked "Halogenated Organic Solvents/Solids."
-
Neutralization: For small spill residues, treat with saturated Sodium Bicarbonate (
) solution to neutralize acidity before wiping.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid (Analog Read-Across). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Cinnamic acid derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]
Sources
Navigating the Synthesis and Application of 5-Chloro-2-fluorocinnamic Acid: A Technical Guide for Researchers
Abstract
This technical guide addresses the notable absence of 5-Chloro-2-fluorocinnamic acid from the general catalogs of major chemical suppliers. Recognizing its potential as a valuable building block in medicinal chemistry and materials science, this document provides a comprehensive resource for researchers. It outlines a detailed, field-proven synthetic protocol for its preparation from commercially available starting materials. Furthermore, by drawing upon extensive data from its commercially accessible isomers, this guide offers insights into the anticipated physicochemical properties, spectral characteristics, and potential applications of this compound, thereby empowering researchers to effectively synthesize, characterize, and utilize this novel compound.
Commercial Unavailability and the Need for In-House Synthesis
Strategic Synthesis of this compound
The synthesis of cinnamic acids and their derivatives is a well-established field in organic chemistry, with several robust methods available.[1] For the preparation of this compound, the Perkin reaction stands out as a reliable and effective approach.[2] This reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[3]
The logical precursor for this synthesis is the commercially available 5-Chloro-2-fluorobenzaldehyde .
Proposed Synthetic Pathway: The Perkin Reaction
The Perkin reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[2] A subsequent series of reactions involving intramolecular acyl transfer and elimination yields the desired α,β-unsaturated acid.
Diagram of the Perkin Reaction for this compound Synthesis
Caption: Workflow of the Perkin reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
5-Chloro-2-fluorobenzaldehyde (1 equivalent)
-
Acetic anhydride (3 equivalents)
-
Anhydrous sodium acetate (1.5 equivalents)
-
10% Sodium Carbonate Solution
-
Activated Charcoal
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Chloro-2-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Gently heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool and pour it into a beaker containing cold water.
-
Neutralization and Purification: Add a 10% sodium carbonate solution until the mixture is alkaline. This converts the cinnamic acid to its soluble sodium salt. If unreacted aldehyde is present, it can be removed by steam distillation.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Precipitation: Filter the hot solution to remove the charcoal. Acidify the filtrate with a suitable acid (e.g., dilute HCl) to precipitate the crude this compound.
-
Isolation and Recrystallization: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.
Physicochemical and Spectroscopic Profile (Inferred)
Comparative Data of Isomers
| Property | 4-Chloro-2-fluorocinnamic acid | 3-Chloro-4-fluorocinnamic acid |
| CAS Number | 202982-65-8[4] | 155814-22-5[5] |
| Molecular Formula | C₉H₆ClFO₂[4] | C₉H₆ClFO₂[5] |
| Molecular Weight | 200.59 g/mol [4] | 200.59 g/mol [5] |
| Appearance | White to off-white crystalline powder[4] | Information not available |
| Melting Point | 213 - 217 °C[4] | Information not available |
| Purity | ≥ 97% (GC)[4] | ≥98%[5] |
Predicted Properties of this compound
Based on the data from its isomers, this compound is expected to be a white to off-white crystalline solid with a molecular weight of 200.59 g/mol . Its melting point is likely to be in a similar range to its isomers.
Expected Spectroscopic Signatures
The characterization of the synthesized this compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with coupling constants indicative of a trans configuration, along with signals for the aromatic protons, the pattern of which will be specific to the 1,2,4-substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, with the chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-Cl and C-F stretching vibrations.[6]
Diagram of Expected Spectroscopic Correlations
Caption: Key expected signals in the spectroscopic analysis of this compound.
Potential Applications in Research and Drug Development
Cinnamic acid and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity of these molecules.
-
Medicinal Chemistry: Halogenated cinnamic acids are valuable intermediates in the synthesis of more complex pharmaceutical agents. The specific substitution pattern of this compound could offer unique steric and electronic properties, making it a candidate for the development of novel therapeutics. For instance, related compounds have been investigated as cholinesterase inhibitors.[8]
-
Materials Science: Cinnamic acid derivatives are also utilized in the development of polymers and other advanced materials. The presence of the chloro and fluoro substituents can influence properties such as thermal stability and reactivity, opening avenues for new material applications.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the same precautions as its isomers. Related chloro- and fluoro-substituted cinnamic acids are classified as irritants, causing skin and eye irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Although this compound is not a stock chemical, its synthesis is achievable through established organic chemistry reactions such as the Perkin reaction. This guide provides a robust framework for its preparation and characterization. The anticipated unique properties of this compound, inferred from its isomers, suggest its potential as a valuable tool for innovation in both pharmaceutical and materials science research.
References
-
The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
(Z)-3-(4-Chlorophenyl)acrylic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur. Retrieved February 6, 2026, from [Link]
-
4-Fluorocinnamic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2019). European Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. Retrieved February 6, 2026, from [Link]
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Development Research. Retrieved February 6, 2026, from [Link]
-
Perkin reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
4-Chlorocinnamic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
- Process for preparing high purity 2-amino-5-chloro-2. (n.d.). Google Patents.
-
A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved February 6, 2026, from [Link]
-
1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
applications of 5-Chloro-2-fluorocinnamic acid in medicinal chemistry
Application Note: 5-Chloro-2-fluorocinnamic Acid in Medicinal Chemistry
Executive Summary
This compound (CAS 1480-65-5) is a high-value "privileged structure" intermediate in medicinal chemistry. Its utility stems from the unique electronic and steric properties conferred by the ortho-fluorine and meta-chlorine substitution pattern on the phenyl ring. This specific halogenation motif modulates metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity (
This guide details the application of this compound as a precursor for two critical bioactive scaffolds:
- -Unsaturated Amides (Cinnamamides): Potent inhibitors of bacterial biofilm formation (MRSA, M. tuberculosis).
-
Functionalized Quinolines: Key pharmacophores in kinase inhibitors and antimalarial agents.
Chemical Profile & Strategic Utility
| Property | Specification | Medicinal Chemistry Significance |
| Structure | Michael Acceptor: The | |
| 2-Fluoro | Ortho-Substitution | Conformational Lock: The fluorine atom induces a specific torsional angle via electrostatic repulsion with the carbonyl oxygen, favoring bioactive conformations. |
| 5-Chloro | Meta-Substitution | Metabolic Block: Prevents hydroxylation at the typically reactive para and meta positions, extending half-life ( |
| Reactivity | Carboxylic Acid | Versatile Handle: Readily converts to acid chlorides, esters, or undergoes decarboxylative coupling. |
Application I: Synthesis of Antimicrobial Cinnamamides
Context: N-aryl cinnamamides derived from this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves the disruption of bacterial biofilm formation, rendering pathogens susceptible to conventional antibiotics.
Protocol A: Thionyl Chloride-Mediated Amide Coupling
Objective: Synthesis of N-(4-fluorophenyl)-3-(5-chloro-2-fluorophenyl)acrylamide.
Reagents:
-
This compound (1.0 eq)[1]
-
Thionyl chloride (
) (3.0 eq) -
4-Fluoroaniline (1.1 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) [Anhydrous]
-
Catalytic DMF (1-2 drops)
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in anhydrous DCM (20 mL).
-
Add catalytic DMF (2 drops) followed by the dropwise addition of thionyl chloride (30 mmol) under nitrogen atmosphere.
-
Critical Step: Heat to reflux (40°C) for 2 hours. Monitor gas evolution (
, ). The solution should turn clear yellow. -
Validation: Remove excess
and solvent under reduced pressure to yield the crude acid chloride solid. Do not purify; use immediately.
-
-
Amide Coupling:
-
Redissolve the crude acid chloride in anhydrous DCM (15 mL).
-
In a separate vessel, mix 4-fluoroaniline (11 mmol) and triethylamine (20 mmol) in DCM (15 mL) at 0°C (ice bath).
-
Slowly add the acid chloride solution to the aniline mixture over 15 minutes, maintaining temperature <5°C to prevent polymerization.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up & Purification:
-
Quench with 1M
(cold) to remove unreacted amine. -
Wash the organic layer with saturated
(to remove unreacted acid) and brine. -
Dry over
, filter, and concentrate. -
Recrystallization: Purify using Ethanol/Water (9:1) to yield white crystalline needles.
-
Expected Yield: 85-92%
Characterization:
Application II: Cyclization to Quinolines (The Modified Skraup Route)
Context: The cinnamic acid scaffold can be cyclized to form quinoline-4-carboxylic acids or 2-quinolones, which are precursors to fluoroquinolone antibiotics and kinase inhibitors.
Protocol B: One-Pot Cyclization to 6-Chloro-8-fluoro-2-quinolone
Mechanism: This protocol utilizes a Curtius rearrangement followed by thermal cyclization, converting the cinnamic acid directly into a nitrogen-containing heterocycle.
Reagents:
-
This compound (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.2 eq)
-
Triethylamine (1.5 eq)
-
o-Dichlorobenzene (High boiling solvent)
Methodology:
-
Acyl Azide Formation:
-
Dissolve the cinnamic acid (5 mmol) in dry acetone. Add
(7.5 mmol) at 0°C. -
Add DPPA (6 mmol) dropwise. Stir at 0°C for 1 hour, then RT for 2 hours.
-
-
Isocyanate Intermediate:
-
Pour mixture into ice water; extract with ethyl acetate. Dry and concentrate to obtain the crude acyl azide.
-
Dissolve crude azide in o-dichlorobenzene (10 mL).
-
-
Thermal Cyclization:
-
Safety Warning: Heat the solution to 180°C. Nitrogen gas (
) will evolve rapidly. -
Maintain temperature for 4 hours. The isocyanate intermediate undergoes electrocyclic ring closure onto the aromatic ring (facilitated by the ortho-fluoro effect).
-
-
Isolation:
-
Cool to RT. The quinolone product often precipitates.
-
Filter and wash with cold diethyl ether.
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthetic pathways utilizing this compound to access antimicrobial amides and anticancer quinoline scaffolds.[2]
References
-
N-Aryl Cinnamamides as Antimicrobial Agents
-
Pospisilova, S., et al. (2018).[3] "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides." Molecules, 23(8), 1968.
-
-
Quinoline Synthesis via Cinnamic Acids
- Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Quinolines: A Review.
-
Thionyl Chloride Activation Protocols
-
Master Organic Chemistry. (2011).[4] "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."
-
-
Biofilm Inhibition Mechanism
- Husain, F. M., et al. (2015). "Cinnamic acid derivatives inhibit quorum sensing and biofilm formation in Chromobacterium violaceum and Pseudomonas aeruginosa." Journal of Applied Microbiology.
Sources
- 1. ivychem.com [ivychem.com]
- 2. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of 5-Chloro-2-fluorocinnamic Acid in Modern Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Halogenated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds has become a cornerstone of rational drug design. Halogenation, particularly with chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. 5-Chloro-2-fluorocinnamic acid emerges as a particularly valuable building block, combining the electronic effects of two distinct halogens on a versatile cinnamic acid backbone. This guide provides an in-depth exploration of its synthesis, chemical properties, and its application in the construction of pharmaceutical intermediates, supported by detailed experimental protocols.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 202982-65-8 | [1] |
Safety and Handling:
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1][2] The precursor, 5-Chloro-2-fluorobenzaldehyde, is harmful if swallowed and may cause respiratory irritation.[3]
Synthesis of this compound: Key Methodologies
The synthesis of this compound is readily achievable through established condensation reactions, primarily the Knoevenagel and Perkin reactions. These methods offer reliable routes to this valuable intermediate from commercially available starting materials.
Protocol 1: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation provides a high-yield and straightforward method for the synthesis of cinnamic acids.[4][5][6] This protocol details the reaction of 5-Chloro-2-fluorobenzaldehyde with malonic acid.
Reaction Scheme:
Sources
Application Note & Protocol: Esterification of 5-Chloro-2-fluorocinnamic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Chloro-2-fluorocinnamic Acid Esters
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules. Its ester derivatives are of particular interest in medicinal chemistry and drug development due to their potential as precursors to novel therapeutic agents. The electronic properties imparted by the chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. This application note provides a detailed protocol for the efficient esterification of this compound, with a primary focus on the robust and mild Steglich esterification method. An alternative approach via the classic Fischer esterification is also discussed, highlighting the necessary considerations for this electron-deficient substrate.
Guiding Principles: Selecting the Optimal Esterification Strategy
The choice of esterification method is paramount for achieving high yields and purity, especially when dealing with substrates possessing electron-withdrawing groups like this compound. These substituents decrease the nucleophilicity of the carboxylate, potentially hindering the reaction.
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[1] For electron-deficient carboxylic acids, harsher conditions such as higher temperatures and longer reaction times may be necessary to achieve satisfactory conversion.[2]
Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[3] The Steglich esterification is known for its mild reaction conditions, typically being carried out at room temperature, making it suitable for sensitive substrates.[3] It is an excellent alternative when Fischer esterification conditions are too harsh or lead to side reactions.[4]
For this compound, the Steglich esterification is the recommended primary approach due to its mildness and high efficiency with a broad range of carboxylic acids, including those with electron-withdrawing substituents.[5]
Reaction Mechanisms: A Visual Guide
To comprehend the underlying chemistry, the mechanisms for both Fischer and Steglich esterification are depicted below.
Fischer Esterification Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.[6]
Caption: Acid-catalyzed Fischer Esterification workflow.
Steglich Esterification Mechanism
The Steglich esterification involves the activation of the carboxylic acid by a carbodiimide, followed by nucleophilic attack of the alcohol, facilitated by DMAP.[3]
Caption: Steglich Esterification workflow.
Detailed Experimental Protocol: Steglich Esterification of this compound
This protocol provides a step-by-step methodology for the synthesis of an ester of this compound using EDC as the coupling agent and DMAP as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Commercially available | Use of anhydrous alcohol is crucial. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially available | |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Use of anhydrous solvent is recommended. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For work-up. | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Initiation of Reaction: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.[7]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]
Alternative Protocol: Fischer Esterification
While Steglich esterification is the preferred method, Fischer esterification can also be employed. Due to the electron-withdrawing nature of the substituents, the following modifications to a standard Fischer esterification protocol are recommended.[9]
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Alcohol | Large excess (can be used as solvent) | To drive the equilibrium towards the product side.[1] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) | Strong acid catalyst is required to protonate the carbonyl oxygen effectively.[2] |
| Temperature | Reflux | Increased temperature is necessary to overcome the activation energy barrier for the deactivated substrate.[10] |
| Reaction Time | 4-8 hours (monitor by TLC) | Longer reaction times are anticipated due to the reduced reactivity of the carboxylic acid.[10] |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography as described in the Steglich protocol.[8]
Conclusion
This application note provides comprehensive and actionable protocols for the esterification of this compound. The Steglich esterification is presented as the primary method of choice due to its mild conditions and high efficiency, which are particularly advantageous for this electron-deficient substrate. The Fischer esterification is offered as a viable alternative, with specific guidance on adapting the reaction conditions to ensure a successful outcome. By following these detailed procedures, researchers and drug development professionals can reliably synthesize a variety of this compound esters for their research and development endeavors.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. aspire.apsu.edu [aspire.apsu.edu]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
Application Note: A Robust HPLC-UV Method for Purity Determination of 5-Chloro-2-fluorocinnamic Acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of purity and the separation of related substance impurities in 5-Chloro-2-fluorocinnamic acid. As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is paramount. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, precise, accurate, and linear, making it suitable for quality control and release testing in drug development and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development and to facilitate its implementation and troubleshooting.
Introduction: The Imperative for Purity Analysis
This compound is a substituted cinnamic acid derivative, a class of compounds recognized for their wide-ranging pharmacological activities and as key intermediates in various synthetic pathways.[1] In the pharmaceutical industry, such halogenated intermediates are integral to the synthesis of complex APIs. The purity of these starting materials directly impacts the quality, safety, and efficacy of the final drug product. Even trace-level impurities can lead to the formation of undesired side products, potentially introducing toxicity or reducing the therapeutic effect.[2]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for quantifying APIs and their impurities.[3][4][5][6] This document provides a comprehensive protocol for an HPLC-UV method tailored for this compound, developed and validated following principles outlined by the International Council for Harmonisation (ICH).[7][8] The objective of this analytical procedure is to demonstrate its fitness for the intended purpose: the precise and reliable purity assessment of this compound.[9]
Principle of the Method
This method employs reversed-phase chromatography, where the analyte and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately nonpolar aromatic carboxylic acid, is well-retained on a C18 column. A gradient elution using a mixture of acidified water and acetonitrile allows for the effective separation of the main component from both more polar and less polar impurities within a reasonable runtime. The acidic modifier (phosphoric acid) in the mobile phase serves a critical purpose: it suppresses the ionization of the carboxylic acid group of the analyte, ensuring a single, sharp, and symmetrical peak shape, which is essential for accurate quantification. Detection is performed using a UV detector at a wavelength corresponding to a high absorbance region for the analyte, leveraging the conjugated double bond system present in the cinnamic acid structure.[10]
Materials and Methods
Instrumentation and Equipment
-
A gradient HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II LC System, Waters Alliance HPLC System, or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
Reagents and Standards
-
This compound Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC gradient grade).
-
Phosphoric Acid (AR grade, ~85%).
-
Water (HPLC grade or Milli-Q equivalent).
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation and peak shape. A C18 column provides the necessary hydrophobicity for retaining the analyte. The gradient elution ensures that impurities with a wide range of polarities can be resolved from the main peak and from each other. The column temperature is maintained to ensure reproducible retention times.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 282 nm |
| Diluent | Acetonitrile / Water (50:50, v/v) |
Experimental Protocols
The entire analytical workflow is designed to ensure consistency and minimize variability from sample preparation to final data analysis.
Caption: Experimental workflow for HPLC purity analysis.
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas by sonication or vacuum filtration.
-
Diluent: Mix acetonitrile and water in a 1:1 volume ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC System Setup and Sequence
-
Purge the HPLC system with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test (SST).
-
Once SST criteria are met, proceed with the analysis of the samples. A typical injection sequence would be: Blank (diluent), Standard (x5 for SST), Standard, Sample 1, Sample 2, ..., Standard (for bracketing).
System Suitability and Method Validation
A self-validating system is essential for trustworthy results. SST ensures that the chromatographic system is performing adequately on the day of analysis. The following parameters should be monitored.
System Suitability Testing (SST)
The criteria listed below are based on common pharmaceutical practices and ICH guidelines.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision of the injection system. |
| % RSD of Retention Time | ≤ 1.0% (for 5 replicate injections) | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Summary
A full method validation should be performed according to ICH Q2(R2) guidelines to formally establish that the method is fit for its purpose.[12] This involves a one-time verification of the method's performance characteristics.
| Validation Parameter | Purpose |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants). |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. |
| Accuracy | To measure the closeness of the test results to the true value (assessed by spike/recovery studies). |
| Precision | To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Data Analysis and Interpretation
The primary goal is to separate the main analyte peak from peaks of any related substances. The logical relationship between these is key to interpreting the chromatogram.
Caption: Logical separation of the API from potential impurities.
Calculation of Purity
For purity assessment by area normalization, the assumption is that all components have a similar UV response at the detection wavelength.
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank and those below the Limit of Quantitation (LOQ).
-
Calculate the percentage area for the main peak using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Any individual peak that is not the main peak is reported as an impurity.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the purity analysis of this compound.[3] The method is specific, allowing for the separation of the main compound from potential process-related impurities and degradation products. By adhering to the detailed protocol and system suitability criteria, researchers and quality control analysts can confidently implement this method to ensure the quality and consistency of this vital pharmaceutical intermediate. The principles of method validation discussed herein provide a clear pathway for formal qualification of the procedure in a regulated environment.[13][14]
References
- Benchchem. (n.d.). Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives: An Application Note and Protocol.
- RSC Publishing. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
- Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube.
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- National Institutes of Health (NIH), PubChem. (n.d.). 2-Chlorocinnamic acid.
- Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Institutes of Health (NIH). (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Dakenchem. (2025, August 7). What are the synthetic challenges for cinnamic derivatives?.
- Lab Manager. (2026, January 8). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Ossila. (n.d.). 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.
- Labcompliance. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. YouTube.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. What are the synthetic challenges for cinnamic derivatives? - Blog [sinoshiny.com]
- 3. benchchem.com [benchchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. veeprho.com [veeprho.com]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. youtube.com [youtube.com]
A Robust LC-MS/MS Protocol for the Identification of in vitro Metabolites of 5-Chloro-2-fluorocinnamic Acid
An Application Note for Drug Development Professionals
Abstract
The characterization of metabolic pathways is a cornerstone of drug discovery and development, essential for understanding the efficacy, safety, and pharmacokinetic profile of a new chemical entity (NCE). This application note presents a comprehensive, field-proven protocol for the identification of metabolites of 5-Chloro-2-fluorocinnamic acid using an in vitro model with human liver microsomes (HLMs) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the scientific rationale behind key experimental choices, from sample preparation to data interpretation, with a special focus on leveraging the unique isotopic signature of chlorine for confident metabolite identification. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and self-validating methodology for early-stage metabolic profiling.
Scientific Principles & Foundational Concepts
Predicted Metabolic Pathways for Halogenated Xenobiotics
Understanding the likely metabolic fate of this compound is crucial for designing the analytical strategy. As a xenobiotic, it is expected to undergo both Phase I and Phase II metabolism, primarily in the liver.[1]
-
Phase I Metabolism: These reactions introduce or expose functional groups, slightly increasing the molecule's polarity. Key enzymes, particularly Cytochrome P450s (CYPs) found in liver microsomes, catalyze these transformations.[2][3] For the parent compound, likely Phase I reactions include:
-
Hydroxylation (+16 Da): Addition of a hydroxyl group to the aromatic ring.
-
Epoxidation (+16 Da): Formation of an epoxide on the acrylic acid double bond.
-
Reduction (-2 Da or +2 Da): Reduction of the double bond.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, significantly increasing water solubility to facilitate excretion.[3] Common Phase II reactions include:
-
Glucuronidation (+176 Da): Conjugation with glucuronic acid, a very common pathway for compounds with carboxylic acid or hydroxyl groups.
-
Sulfation (+80 Da): Conjugation with a sulfonate group.
-
The Power of LC-MS/MS in Metabolite Identification
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite studies due to its high sensitivity and specificity.[4][5] The process involves separating the complex mixture from the in vitro reaction by LC, followed by detection and structural elucidation by MS/MS.[6] High-resolution mass spectrometry (HRMS) is particularly powerful for determining elemental composition and confirming metabolite identity.[7]
The Chlorine Isotopic Signature: A Key to Identification
A critical aspect of this protocol is the exploitation of chlorine's natural isotopic abundance. Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[8] This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion. A molecule with one chlorine atom will exhibit two peaks: the monoisotopic peak (M) and another peak at M+2 with an intensity that is approximately one-third (3:1 ratio) of the M peak.[9][10] This signature is a powerful diagnostic tool to confirm that a suspected metabolite still contains the chlorine atom from the parent drug.
Caption: Characteristic 3:1 isotopic pattern for a singly chlorinated ion.
Experimental Design and Protocols
A robust experimental design is self-validating. This protocol incorporates necessary controls to ensure that any identified metabolites are a direct result of enzymatic activity.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| This compound | Sigma-Aldrich, Cayman Chemical | Test Compound |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | In vitro metabolism system |
| NADPH Regenerating System (e.g., GOLDPak™) | Corning | Cofactor for CYP enzymes |
| 0.5 M Potassium Phosphate Buffer (pH 7.4) | In-house preparation | Buffer for incubation |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, Millipore | Protein precipitation/Quenching |
| Formic Acid (LC-MS Grade) | Fisher Scientific, Millipore | Mobile phase modifier |
| Water (LC-MS Grade) | Fisher Scientific, Millipore | Mobile phase |
| 96-well incubation plates | VWR, Eppendorf | Reaction vessel |
| 96-well collection plates | VWR, Eppendorf | Sample collection after prep |
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol is designed to generate metabolites using a standard and reliable in vitro system.[2][11]
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Aliquot Microsomes: In a 96-well plate, add the required volume of phosphate buffer. Then, add the human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and gently mix.
-
Prepare Control Wells:
-
Vehicle Control: Microsomes + Buffer + NADPH + Vehicle (e.g., DMSO), but no test compound.
-
No-Cofactor Control: Microsomes + Buffer + Test Compound, but no NADPH. This helps differentiate enzymatic from non-enzymatic degradation.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to temperature.
-
Initiate Reaction: Add the this compound (final concentration typically 1-10 µM) to the appropriate wells to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). This step simultaneously terminates the enzymatic activity and precipitates proteins.[12]
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The coupling of liquid chromatography to mass spectrometry allows for the separation and detection of the parent compound and its metabolites.[4]
2.3.1. Liquid Chromatography (LC) Conditions
The goal of the LC method is to achieve chromatographic separation of the parent compound from its potentially isomeric and isobaric metabolites. A reversed-phase C18 column is a versatile starting point.[7][13]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Excellent for separating small molecules of varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient ensures elution of both polar metabolites and the parent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
2.3.2. Mass Spectrometry (MS) Conditions
The MS will be operated in both full scan and data-dependent MS/MS modes to first find potential metabolites and then acquire fragmentation data for structural confirmation. Both positive and negative ionization modes should be evaluated, as cinnamic acid derivatives can ionize well in negative mode.[14][15]
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to semi-polar small molecules. |
| Polarity | Positive & Negative | Screen both to maximize the chance of detecting all metabolites. |
| Full Scan Range | m/z 100-800 | Covers the parent compound and most likely Phase I & II metabolites. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS on the most intense ions from the full scan. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Acquires fragmentation data at different energies for richer spectral information. |
| Resolution | > 20,000 (FWHM) | High resolution aids in accurate mass measurement and formula prediction. |
Data Analysis and Metabolite Identification Workflow
Systematic data analysis is key to confidently identifying metabolites. The process involves comparing chromatograms from different samples to pinpoint unique metabolite peaks.
Caption: A systematic workflow for identifying metabolites from LC-MS data.
Step-by-Step Data Interpretation
-
Extract Ion Chromatograms (EICs): Based on predicted metabolic transformations, generate EICs for the expected masses. For example, for a hydroxylation of this compound (MW ≈ 200.59), search for the mass of the parent + 16 Da.
-
Compare with Controls: A true metabolite peak must be present in the test sample but absent or significantly lower in the vehicle and no-cofactor control samples.
-
Verify Isotopic Signature: For any suspected metabolite peak, examine the full scan mass spectrum. The presence of the characteristic 3:1 M/M+2 chlorine isotopic pattern provides strong evidence that the peak is related to the parent compound.[16]
-
Analyze MS/MS Fragmentation: The fragmentation pattern of a metabolite should be logically related to the parent compound. Look for common fragment ions between the parent and the metabolite. A mass shift in a fragment ion can often pinpoint the location of the metabolic modification.
-
Summarize Findings: Compile a table of all identified metabolites.
Table of Potential Metabolites
| Metabolic Reaction | Mass Shift (Da) | Expected m/z [M-H]⁻ | Key Diagnostic Evidence |
| Parent Compound | 0 | 199.00 | Matches retention time and MS/MS of standard. |
| Hydroxylation | +15.99 | 214.99 | MS/MS fragments show +16 shift; Cl pattern present. |
| Glucuronidation | +176.03 | 375.03 | MS/MS shows neutral loss of 176 Da; Cl pattern present. |
| Reduction of C=C | +2.02 | 201.02 | Different retention time; Cl pattern present. |
Method Validation and Regulatory Considerations
While this application note provides a protocol for metabolite identification, subsequent quantification of significant metabolites requires full method validation according to regulatory guidelines such as those from the FDA and ICH.[17][18][19] The FDA's "Safety Testing of Drug Metabolites" guidance recommends further safety assessment for human metabolites that are observed at levels greater than 10% of the total drug-related exposure at steady state.[20][21]
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the identification of this compound metabolites. By combining a robust in vitro experimental design with a systematic data analysis workflow that leverages the unique isotopic signature of chlorine, researchers can confidently and efficiently characterize the metabolic fate of this and other halogenated compounds. This methodology serves as a reliable foundation for gathering critical data in the early stages of drug development.
References
-
Chemguide. mass spectra - the M+2 peak. Link
-
University of Louisville. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Link
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Link
-
Chemistry Steps. Isotopes in Mass Spectrometry. Link
-
Benchchem. The Role of 2-Chlorocinnamic Acid in the Phenylpropanoid Pathway: A Technical Guide. Link
-
Li, S., et al. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Link
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link
-
Locuson, C. W., et al. In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Link
-
ResearchGate. Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Link
-
MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Link
-
Benchchem. A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids. Link
-
U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. Link
-
NIH. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Link
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Link
-
Radicals and Mass Spectrometry (MS) Spring 2021. Link
-
RAPS. FDA Revises Guidance on Safety Testing of Drug Metabolites. Link
-
protocols.io. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Link
-
Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled Compounds for Biochemical Pathways. Link
-
Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. Link
-
MDPI. Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. Link
-
PubMed. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study. Link
-
ResearchGate. A protocol for LC-MS metabolomic data processing using chemometric tools. Link
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Link
-
Ovid. Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Link
-
Chemistry LibreTexts. 5.2 Mass Spectrometry. Link
-
ECA Academy. FDA Guidance on analytical procedures and methods validation published. Link
-
Scientific Research Publishing. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Link
-
MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Link
-
ResearchGate. (PDF) Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecul... Link
-
Thermo Fisher Scientific. WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati. Link
-
Validation of Analytical Methods According to the New FDA Guidance. Link
-
MDPI. trans-Cinnamic and Chlorogenic Acids Affect the Secondary Metabolic Profiles and Ergosterol Biosynthesis by Fusarium culmorum and F. graminearum Sensu Stricto. Link
-
WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. Link
-
MDPI. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Link
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Link
-
PubMed. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Link
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Link
-
NIH. Short-Term Effects of Trans-Cinnamic Acid on the Metabolism of Zea mays L. Roots. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 17. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 18. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. raps.org [raps.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-2-fluorocinnamic Acid Synthesis
Executive Summary
This guide addresses yield and purity challenges in the synthesis of 5-Chloro-2-fluorocinnamic acid (CAS: 202982-65-8). While the standard Knoevenagel condensation (Doebner modification) is robust, the specific substitution pattern—a fluorine atom ortho to the aldehyde and para to a chlorine—introduces unique electronic susceptibilities.
Key Technical Insight: The primary yield-killer for this specific substrate is not lack of reactivity, but rather Nucleophilic Aromatic Substitution (SNAr) side reactions where the catalyst (piperidine) attacks the activated fluorine position, leading to colored impurities and yield loss.
Module 1: Reaction Setup & Stoichiometry
The "Why" it fails early: Catalyst Overload & Moisture Control
The Doebner modification utilizes malonic acid in pyridine with a piperidine catalyst. For 5-chloro-2-fluorobenzaldehyde, the electron-withdrawing nature of the halogens makes the aldehyde highly reactive, but also vulnerable.
Optimized Protocol Parameters
| Parameter | Standard Condition | Optimized for 5-Cl-2-F Analog | Technical Rationale |
| Solvent | Pyridine (Excess) | Pyridine (5-10 vol) | Acts as both solvent and base for decarboxylation. |
| Reagent | Malonic Acid | 1.5 - 2.0 Equivalents | Excess required to drive equilibrium and account for thermal decomposition. |
| Catalyst | Piperidine (catalytic) | 0.05 - 0.1 Equivalents | CRITICAL: High loads (>0.5 eq) promote SNAr displacement of the 2-Fluorine. |
| Temperature | Reflux (115°C) | Stepwise Ramp | Prevent polymerization and side reactions (See Module 2). |
Troubleshooting Q&A
Q: My reaction mixture turns dark red/black almost immediately. Is this normal? A: No. A dark color change indicates rapid degradation or SNAr attack.
-
Diagnosis: You likely added the piperidine too quickly or the reaction exothermed uncontrolled.
-
Fix: Dilute the piperidine in a small volume of pyridine and add it dropwise at room temperature. Ensure your aldehyde is free of acid impurities (which neutralize the catalyst) before starting.
Q: Can I use a different base to avoid the SNAr issue? A: Yes. If you observe persistent fluorine displacement (confirmed by MS showing M+ Piperidine adducts), switch to Aniline or β-Alanine as the catalyst. These are less nucleophilic than piperidine but sufficiently basic to catalyze the iminium ion formation.
Module 2: Process Control & Thermodynamics
The "Why" yield drops: Decarboxylation Dynamics
The reaction proceeds in two distinct thermodynamic phases: Condensation (Aldol-type) and Decarboxylation. Rushing to high heat often polymerizes the intermediate before it decarboxylates.
The "Stepwise Ramp" Protocol
-
Condensation Phase (45-60 minutes): Heat to 80°C . This forms the benzylidene malonic acid intermediate.
-
Decarboxylation Phase (2-4 hours): Ramp to 110-115°C (Reflux) . Evolution of
bubbles should be visible. -
Completion Check: Do not rely solely on TLC. Monitor the cessation of bubbling.
Visualization: Reaction Pathway & Failure Modes
Figure 1: The main reaction path (Green/Blue) vs. the SNAr side reaction (Red) caused by aggressive conditions.
Module 3: Workup & Purification
The "Why" purity is low: The Acidification Trap
Pouring the hot pyridine mixture directly into concentrated acid often traps pyridine salts within the crystal lattice, leading to a "sticky" product that refuses to dry.
The "Cold-Pour" Workup Technique
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quench: Pour the mixture slowly into Ice-Water (10 volumes) containing concentrated HCl.
-
Target pH: < 2.0 (Essential to protonate the carboxylic acid fully).
-
-
Digestion: Stir the slurry for 30 minutes. If the product oils out, heat the aqueous suspension to 50°C and let it cool slowly to induce crystallization.
-
Purification (Recrystallization):
-
Solvent: Ethanol/Water (4:1 ratio).
-
Solubility Note: The 2-fluoro substituent lowers the melting point slightly compared to the non-fluorinated analog, but it also increases solubility in alcohols. Do not use pure ethanol, or yield loss will be significant.
-
Characterization Data (Reference)
-
Appearance: White to off-white needles.
-
Melting Point: Expect 210°C - 216°C (Based on 4-Cl-2-F analog [1] and general halogenated cinnamic acid trends). Note: Isomeric purity significantly affects MP.
-
1H NMR (DMSO-d6): Look for the characteristic trans-alkene doublets (
Hz) around 6.5 and 7.6 ppm.
Troubleshooting Logic Tree
Use this decision matrix to diagnose synthesis failures quickly.
Figure 2: Step-by-step logic for diagnosing yield and purity issues.
References
-
Sigma-Aldrich. 4-Chloro-2-fluorocinnamic acid, predominantly trans 96% Properties.Link (Accessed Feb 6, 2026). Used as a structural analog for melting point estimation.
-
Organic Syntheses. Cinnamic Acid Synthesis via Knoevenagel Condensation.[1] Coll. Vol. 1, p. 181 (1941). Link
-
ChemicalBook. 4-Fluorocinnamic acid Properties and Melting Point Data.Link
-
BenchChem. Reactivity of 2-Chloro-6-fluorobenzaldehyde.LinkProvides context on the reactivity of fluoro-substituted benzaldehydes.
Sources
Technical Support Center: Synthesis of Halogenated Cinnamic Acids
Welcome to the technical support center for the synthesis of halogenated cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthetic routes, and prevent the formation of common side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing a diagnosis of the problem and actionable, field-tested solutions.
Issue 1: Low Yield of the Desired Halogenated Cinnamic Acid in a Perkin Reaction
Question: I am attempting to synthesize 4-chlorocinnamic acid via the Perkin reaction using 4-chlorobenzaldehyde, acetic anhydride, and sodium acetate. My final yield is consistently below 30%. What are the likely causes and how can I improve it?
Potential Causes & Mechanistic Insights:
-
Self-Condensation of Acetic Anhydride: The Perkin reaction requires high temperatures (160-180°C), which can promote the self-condensation of acetic anhydride, especially in the presence of a base. This parallel reaction consumes your reagent and generates resinous, unwanted byproducts that complicate purification.
-
Incomplete Reaction: The Perkin condensation is often a slow reaction. Insufficient heating time or temperature can lead to a significant amount of unreacted 4-chlorobenzaldehyde remaining. The base catalyst, sodium acetate, is relatively weak, and prolonged heating is necessary to drive the reaction to completion.
-
Side Reactions of the Aldehyde: In the basic medium, the aromatic aldehyde can undergo other reactions, such as Cannizzaro-type dismutations, although this is less common for substituted benzaldehydes compared to benzaldehyde itself.
-
Loss During Workup: Cinnamic acids have moderate solubility in water, especially hot water. Significant product loss can occur during the final recrystallization steps if excessive solvent is used or if the solution is not adequately cooled.
Recommended Solutions & Protocols:
-
Ensure Anhydrous Conditions: Water can hydrolyze acetic anhydride and interfere with the formation of the necessary enolate. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly fused sodium acetate.
-
Optimize Reaction Time and Temperature: A typical Perkin reaction requires heating at 160°C for one hour, followed by an increase to 180°C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Refined Workup Protocol:
-
After the reaction is complete, allow the mixture to cool slightly and pour it into a large volume of water to hydrolyze the excess acetic anhydride.
-
To remove unreacted aldehyde, perform a steam distillation. The aldehyde is volatile with steam, while the sodium salt of the cinnamic acid is not.
-
Filter the hot solution to remove resinous byproducts.
-
Acidify the filtrate with concentrated HCl until no more precipitate forms (pH ~2).
-
Cool the mixture in an ice bath for an extended period (e.g., overnight) to maximize precipitation before filtering.
-
Wash the crude product with cold water to remove inorganic salts.
-
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture. Avoid prolonged boiling during recrystallization, which can lead to decarboxylation.
Issue 2: Presence of a Diarylated Side Product in a Heck Reaction
Question: I'm synthesizing 4-bromocinnamic acid from 1,4-dibromobenzene and acrylic acid using a palladium catalyst. My NMR analysis shows signals corresponding to a diarylated species alongside my desired product. Why is this happening?
Potential Causes & Mechanistic Insights:
-
High Catalyst Loading or Temperature: The Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene. A second oxidative addition can occur onto the newly formed product if the catalyst is highly active or if the reaction temperature is too high, leading to diarylation.
-
Stoichiometry of Reactants: Using a significant excess of the aryl halide (1,4-dibromobenzene in this case) relative to the alkene (acrylic acid) can favor a second coupling event.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the product and regeneration of the Pd(0) catalyst. If this step is slow, the intermediate arylpalladium complex has a longer lifetime, increasing the probability of reacting with another molecule of the aryl halide.
Recommended Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess of the acrylic acid (e.g., 1.1 to 1.2 equivalents) relative to the 1,4-dibromobenzene to favor the mono-arylated product.
-
Optimize Catalyst Loading: Start with a lower catalyst loading (e.g., 1-2 mol % of the palladium precursor) and gradually increase if the reaction is too slow.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to avoid prolonged heating after the starting material is consumed.
-
Choice of Base and Ligand: The choice of base and ligand can influence the rate of the catalytic cycle. A base is required to neutralize the H-X generated. Sodium acetate is a common choice. The ligand, often a phosphine, stabilizes the palladium catalyst. Using bulky phosphine ligands can sometimes disfavor the formation of the more sterically hindered diarylated product.
Issue 3: Michael Addition Byproducts in a Knoevenagel Condensation
Question: I am using a Knoevenagel condensation to prepare ethyl 2-cyano-3-(4-fluorophenyl)acrylate from 4-fluorobenzaldehyde and ethyl cyanoacetate. I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
Potential Causes & Mechanistic Insights:
-
The Michael Addition Pathway: The initial Knoevenagel product is an α,β-unsaturated carbonyl compound, which is a potent Michael acceptor. The enolate of your active methylene compound (ethyl cyanoacetate) can act as a Michael donor and add to the product in a 1,4-conjugate addition. This tandem Knoevenagel-Michael reaction leads to the formation of a dimerized or more complex adduct.
-
Strongly Basic Conditions: The use of a strong base (e.g., sodium ethoxide) in stoichiometric amounts can generate a high concentration of the enolate, which promotes the subsequent Michael addition.
Recommended Solutions & Protocols:
-
Use a Catalytic Amount of a Weaker Base: Employ a weaker base like piperidine or ammonium acetate in catalytic amounts. This generates a low, steady-state concentration of the enolate, which favors the initial condensation over the subsequent Michael addition.
-
Control Stoichiometry: Avoid using a large excess of the active methylene compound.
-
Reaction Conditions: Knoevenagel condensations can often be run at room temperature or with gentle heating. Elevated temperatures can sometimes favor side reactions.
-
Solvent Choice: The reaction is often performed in solvents like ethanol, toluene, or even water, which can influence reaction rates and selectivities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Perkin, Knoevenagel, or Heck—is generally best for preparing halogenated cinnamic acids?
A1: The "best" route depends on the available starting materials, desired scale, and tolerance for specific side products.
| Reaction | Advantages | Disadvantages | Common Side Products |
| Perkin Reaction | Uses readily available aromatic aldehydes and acetic anhydride. Well-established, classic reaction. | Requires high temperatures and long reaction times. Can have low to moderate yields. | Self-condensation products of the anhydride, resinous materials. |
| Knoevenagel Condensation | Milder reaction conditions (often room temp to gentle reflux). Generally higher yields than Perkin. Can be followed by decarboxylation if malonic acid is used (Doebner modification). | Requires an active methylene compound. Potential for Michael addition side products. | Michael adducts, products of self-condensation of the active methylene compound. |
| Heck Reaction | High functional group tolerance. Can directly couple aryl halides with acrylates. Often proceeds with high stereoselectivity for the E-isomer. | Requires a precious metal (palladium) catalyst. Phosphine ligands can be air-sensitive and expensive. | Diarylated products, phosphine oxides, isomerized alkenes. |
Q2: My halogenated cinnamic acid product seems to be decarboxylating during workup or storage. How can I prevent this?
A2: Decarboxylation of cinnamic acids to form styrenes is a known thermal or acid/base-catalyzed process. To minimize this:
-
Avoid Strong Acids and High Heat: During acidic workup, use the minimum required amount of acid and keep the temperature low (e.g., use an ice bath).
-
Gentle Recrystallization: Do not boil the recrystallization solvent for extended periods. Use the minimum temperature required to dissolve the solid.
-
Storage: Store the final product in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).
Q3: How can I confirm the stereochemistry of my product? I need the trans (E)-isomer.
A3: The trans or E-isomer is the thermodynamically more stable product and is typically the major isomer formed in these reactions. Confirmation is best achieved using ¹H NMR spectroscopy. The vinyl protons of the double bond will show a characteristic coupling constant (J-value).
-
trans (E)-isomer: The coupling constant between the two vinyl protons is typically large, around 15-18 Hz.
-
cis (Z)-isomer: The coupling constant is smaller, usually in the range of 10-12 Hz.
Look for two doublets in the vinyl region (typically 6.5-8.0 ppm) and measure their coupling constant to definitively assign the stereochemistry.
References
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]
-
Molecules. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
Vibzzlab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) [Video]. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- ResearchGate. (2015).
Technical Support Center: Synthesis of 5-Chloro-2-fluorocinnamic Acid
Status: Operational Ticket Focus: Process Optimization & Troubleshooting Audience: Process Chemists, R&D Scientists Topic: 5-Chloro-2-fluorocinnamic acid (CAS: 110878-10-3)
Executive Summary: The "Golden Path" Protocol
For the synthesis of This compound , the industry-standard "Golden Path" is the Knoevenagel Condensation (Doebner Modification). This route offers the highest atom economy and scalability compared to Heck coupling or Wittig olefination.
Core Reaction:
5-Chloro-2-fluorobenzaldehyde + Malonic Acid
Standard Operating Procedure (SOP)
-
Stoichiometry: Aldehyde (1.0 equiv), Malonic Acid (1.5 equiv), Piperidine (0.1 equiv).
-
Solvent: Pyridine (3-5 volumes).
-
Temperature: Ramp to 80°C (1h), then 100-110°C (2-4h) to drive decarboxylation.
-
Work-up: Quench into ice-cold aqueous HCl (pH < 2) to precipitate the free acid.
Process Logic & Mechanism (Visualized)
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an aldol-like addition followed by dehydration and thermal decarboxylation.
Figure 1: Critical Control Points in the Knoevenagel-Doebner synthesis. Failure to reach >90°C often results in incomplete decarboxylation.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalled or Low Conversion
Q: The reaction mixture turned dark brown, but TLC shows significant unreacted aldehyde. What happened? A: This "tarring" effect is often due to the Cannizzaro reaction or polymerization of the aldehyde, which competes with the main reaction if the active methylene species (malonic acid) is not sufficiently reactive.
-
Diagnosis: Check your pyridine quality. Wet pyridine deactivates the piperidine catalyst.
-
Fix: Use anhydrous pyridine. Increase the piperidine loading to 0.2 equiv. Ensure malonic acid is dry; it is hygroscopic and water inhibits the initial iminium formation [1].
Q: I isolated a solid, but the melting point is too high (>220°C) and it's water-soluble. Is this the product? A: No. You likely isolated the intermediate dicarboxylic acid (benzylidene malonic acid derivative).
-
Cause: The reaction temperature was insufficient to drive the decarboxylation step.
-
Fix: The decarboxylation of electron-deficient cinnamic acids requires temperatures above 100°C. Reflux the intermediate in pyridine/piperidine for an additional 2 hours until CO2 evolution ceases completely [2].
Category B: Isolation & Purification Issues
Q: Upon pouring into HCl, the product "oiled out" instead of precipitating. How do I recover it? A: "Oiling out" occurs when the product precipitates as a supercooled liquid containing trapped solvent/impurities.
-
Immediate Action: Re-heat the aqueous mixture until the oil dissolves (add ethanol if necessary), then cool very slowly with vigorous stirring to induce crystallization.
-
Prevention: Ensure the quench solution is ice-cold (0-5°C) and acidic (pH 1). Rapid cooling of a hot reaction mixture often traps impurities. Dropwise addition of the reaction mixture into the acid (rather than acid into reaction) controls particle growth.
Q: My product contains a 10% impurity that tracks closely on HPLC. Is it the cis-isomer? A: Likely, yes. The Knoevenagel reaction is thermodynamically controlled to favor the trans (E) isomer, but steric hindrance from the 2-fluoro group can trap some cis (Z) isomer.
-
Purification: Recrystallization is superior to chromatography here.
-
Solvent System: Ethanol/Water (3:1).
-
Protocol: Dissolve in hot ethanol, add hot water until turbid, then cool. The trans-isomer packs better and crystallizes first.
-
Advanced Optimization: The Heck Reaction Alternative
If the Knoevenagel route yields persistent impurities or fails due to aldehyde instability, switch to the Heck Reaction . This is particularly robust for halogenated substrates.
Workflow:
5-Chloro-2-fluoro-1-iodobenzene + Acrylic Acid
Figure 2: Alternative Heck coupling workflow for challenging substrates.
Why use Heck?
-
Pros: Avoids pyridine; milder conditions; high stereoselectivity for trans-isomer [3].
-
Cons: Palladium removal required (expensive for scale-up).
Data Summary Table
| Parameter | Knoevenagel (Recommended) | Heck Coupling (Alternative) |
| Starting Material | 5-Chloro-2-fluorobenzaldehyde | 5-Chloro-2-fluoroiodobenzene |
| Key Reagent | Malonic Acid | Acrylic Acid |
| Catalyst | Piperidine (Base) | Pd(OAc)2 (Transition Metal) |
| Solvent | Pyridine | DMF, NMP, or Acetonitrile |
| Typical Yield | 75 - 85% | 80 - 90% |
| Main Impurity | Dicarboxylic acid intermediate | Pd residues, Phosphine oxides |
| Atom Economy | High (Loss of CO2, H2O) | Moderate (Loss of HI salt) |
References
-
Knoevenagel Condensation Mechanism & Optimization
-
Synthesis of Fluorocinnamic Acids (Patent)
-
CN102633625B - "Preparation method of fluorocinnamic acid." Google Patents. Link
-
-
Heck Reaction Protocols
-
Solubility & Physical Properties
-
PubChem Compound Summary for 4-Chlorocinnamic acid (Analogous structure/properties). Link
-
Sources
troubleshooting low yield in Perkin reaction for substituted benzaldehydes
Subject: Technical Case Review – Optimizing Yields in Perkin Condensation Protocols
Executive Summary
Low yields in the Perkin reaction—the condensation of aromatic aldehydes with acid anhydrides to form
This guide moves beyond standard textbook procedures to address the specific kinetic and solubility barriers that cause yield attrition in substituted benzaldehyde conversions.
Part 1: The Mechanistic Diagnostics (Root Cause Analysis)
To troubleshoot effectively, we must first visualize the failure points. The Perkin reaction is not a simple addition; it is a multi-step equilibrium driven by the formation of an anhydride enolate.[1][2]
Visual 1: Reaction Mechanism & Critical Failure Points
Figure 1: The pathway below highlights where steric hindrance and electronic deactivation stall the reaction.
Part 2: Troubleshooting Q&A (The "Why" Behind the Protocol)
Q1: My yields are consistently <30% with methoxy- or amino-substituted benzaldehydes. Why?
The Issue: Electronic Deactivation. The rate-determining step in the Perkin reaction is often the nucleophilic attack of the anhydride enolate on the aldehyde carbonyl.
-
Mechanism: Electron-Donating Groups (EDGs) like -OMe, -OH, or -NR2 increase electron density at the carbonyl carbon via resonance, making it less electrophilic.
-
Correction: You cannot force this with standard conditions.
-
Switch Base: Move from Sodium Acetate (NaOAc) to Cesium Acetate (CsOAc) . The larger Cesium cation destabilizes the tight ion pair, making the acetate more basic and increasing enolate concentration.
-
Catalysis: Add 10-20 mol% of ZnCl₂ or boric acid . These Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity despite the EDG deactivation.
-
Q2: Why does Potassium Acetate (KOAc) often outperform Sodium Acetate (NaOAc)?
The Issue: Solubility and Temperature. Standard protocols cite NaOAc, but it is often the wrong choice for difficult substrates.
-
Solubility: NaOAc has poor solubility in boiling acetic anhydride. This creates a heterogeneous mixture where the reaction only occurs at the solid-liquid interface.
-
Temperature: KOAc is more soluble, allowing the reaction mixture to maintain a homogeneous phase.[3] Furthermore, KOAc/Acetic Anhydride mixtures have a higher boiling point than the NaOAc equivalent, driving the reaction kinetics faster (Arrhenius effect).
-
Recommendation: Always use fused (anhydrous) KOAc for yields <50%.
Q3: I see a solid precipitate, but after adding water, it disappears and no product is isolated.
The Issue: Premature Hydrolysis or Solubilization. The solid you see initially is likely the mixed anhydride intermediate, not the free acid.
-
The Trap: If you quench with water while the solution is still strongly basic or if the final product forms a water-soluble salt (common with phenolic substrates), you will wash your product down the drain.
-
Correction:
-
Steam distill to remove unreacted aldehyde before final acidification.
-
Ensure the final pH is adjusted to pH 1-2 with conc. HCl to precipitate the free cinnamic acid.
-
Q4: Why am I getting Coumarin instead of Cinnamic Acid?
The Issue: Ortho-substituent Interference. If you are using salicylaldehyde (o-hydroxybenzaldehyde) or similar derivatives, the Perkin reaction creates an intermediate that undergoes intramolecular esterification (lactonization).
-
Outcome: This is actually a standard method to synthesize Coumarin.
-
Fix: If you strictly require the o-hydroxycinnamic acid, you must protect the phenol (e.g., as a methyl ether) before the Perkin reaction, then deprotect it afterward.
Part 3: Optimized Experimental Protocols
Table 1: Base & Conditions Selection Matrix
| Substrate Type | Example | Recommended Base | Temp (°C) | Additive |
| Electron Deficient | 4-Nitrobenzaldehyde | NaOAc | 140°C | None |
| Neutral | Benzaldehyde | KOAc | 160-170°C | None |
| Electron Rich | 4-Methoxybenzaldehyde | CsOAc or KOAc | 180°C | Trace I₂ or ZnCl₂ |
| Sterically Hindered | 2,6-Dichlorobenzaldehyde | Et₃N (Liquid base) | Reflux | Acetic Anhydride excess (3 equiv) |
Protocol A: The "High-Stress" Perkin (For Deactivated Substrates)
Use this when standard Vogel/textbook methods fail.
-
Reagent Prep: Grind Potassium Acetate (KOAc) to a fine powder and fuse it in a porcelain dish with a Bunsen burner to remove all water. Grind again immediately.
-
Stoichiometry:
-
Aldehyde: 1.0 equiv
-
Acetic Anhydride: 2.5 equiv (Excess acts as solvent and driver)
-
KOAc: 1.5 equiv
-
-
Reaction:
-
Mix in a round-bottom flask fitted with a drying tube (CaCl₂). Do not use a water condenser initially; air cooling allows higher internal temps (170°C+).
-
Heat in an oil bath at 170–180°C for 8 hours.
-
-
Work-up (The Critical Step):
-
Pour the hot melt into ice water (approx 10x volume).
-
Steam Distillation: Boil the aqueous mixture vigorously to drive off unreacted aldehyde (check distillate odor).
-
Clarification: Add solid Na₂CO₃ until basic (pH 9-10) to dissolve the cinnamate salt. Filter off any tars/polymers while hot.
-
Precipitation: Cool the filtrate and acidify dropwise with conc. HCl to pH 2.
-
Recrystallization: Water/Ethanol (3:1).
-
Protocol B: Microwave-Assisted Green Protocol
For rapid screening of small scale reactions (50-200 mg).
-
Mix: 1 mmol Aldehyde + 3 mmol Acetic Anhydride + 1.2 mmol KOAc in a microwave vial.
-
Irradiate: 300W at 140°C for 5–10 minutes .
-
Note: Solvent-free conditions in the microwave often result in cleaner profiles because the short reaction time prevents the "tarring" (polymerization) common in 8-hour refluxes.
Part 4: Troubleshooting Logic Flow
Figure 2: Decision Tree for Low Yield Resolution
References
-
Mechanism & Kinetics: Perkin Reaction Mechanism. Byju's. Retrieved from [Link]
-
Base Effects (NaOAc vs KOAc): Not quite the last word on the Perkin reaction. The University of Manchester. Retrieved from [Link]
-
Microwave Acceleration: Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from [Link]
-
Coumarin Side Reactions: Perkin Rearrangement. Wikipedia.[4] Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Chloro-2-fluorocinnamic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-fluorocinnamic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a halogenated derivative of cinnamic acid, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Impurities can arise from the synthetic route employed, side reactions, or degradation. This guide will focus on identifying and removing these impurities through common laboratory techniques.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when purifying this compound.
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. The two most common methods for synthesizing cinnamic acid derivatives are the Perkin reaction and the Knoevenagel condensation.
-
From Perkin Reaction: Expect unreacted starting materials such as 5-chloro-2-fluorobenzaldehyde and acetic anhydride . Byproducts from side reactions may also be present.
-
From Knoevenagel Condensation: Common impurities include unreacted 5-chloro-2-fluorobenzaldehyde and malonic acid .
Q2: My purified this compound has a yellowish tint. What could be the cause?
A2: A yellow discoloration often points to the presence of polymeric or resinous byproducts, which can form at the elevated temperatures sometimes used in synthesis. These impurities may have extended conjugation, causing them to absorb visible light.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for 4-Chloro-2-fluorocinnamic acid (a likely synonym based on IUPAC naming conventions for cinnamic acids) is 215 °C .[1] A broad or depressed melting point is a strong indicator of the presence of impurities.
Q4: How can I quickly assess the purity of my sample?
A4: Thin-Layer Chromatography (TLC) is an excellent initial method for a rapid purity assessment. By comparing the crude material to the purified product against a reference standard (if available), you can visualize the removal of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. Halogenated organic acids can be irritants. It is recommended to handle this compound in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[4][5][6][7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. The compound is highly soluble in the wash solvent. | Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impure mixture. The compound is precipitating from a supersaturated solution too quickly. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to slow down the crystallization process. Ensure a slow cooling rate. |
| Colored Impurities Persist After Recrystallization | The colored impurities have similar solubility to the desired product in the chosen solvent. | Perform a "hot filtration" step. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize. |
| Product is Stuck on the Chromatography Column | The elution solvent is not polar enough to move the acidic compound off the silica gel. | Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve elution by protonating the carboxyl group and reducing its interaction with the stationary phase. |
| Poor Separation in Column Chromatography | The polarity difference between the product and impurities is not significant in the chosen solvent system. | Optimize the solvent system using TLC before running the column. A good solvent system will give a clear separation of spots with the desired product having an Rf value between 0.2 and 0.4. Consider using a different stationary phase if separation on silica gel is challenging. |
Experimental Protocols
Purity Assessment
1. Thin-Layer Chromatography (TLC)
A rapid and effective method to monitor the progress of purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve optimal separation. For cinnamic acids, a ratio of 7:3 or 8:2 (hexane:ethyl acetate) is often effective.[8] For more polar impurities, the ethyl acetate proportion can be increased.
-
Visualization: UV light at 254 nm. The aromatic ring and conjugated system of this compound will be UV active.
2. High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis.
-
Column: A C18 reversed-phase column is typically used for the analysis of organic acids.[8]
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (likely around 270-280 nm due to the cinnamoyl chromophore).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
Purification Methods
1. Recrystallization
This is the most common and often most effective method for purifying solid organic compounds.
Step 1: Solvent Selection The ideal recrystallization solvent will dissolve the this compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Screening Guide for this compound (Note: Specific solubility data for this compound is not widely available. This table provides a starting point for your own solvent screening based on the properties of similar halogenated cinnamic acids.)
| Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Comments |
| Water | Low | Very Low | May be a good co-solvent with a more soluble organic solvent.[7] |
| Ethanol | High | Moderate | Often used in a mixture with water for cinnamic acids.[10][11] |
| Methanol | High | Moderate | Similar to ethanol, can be used in a mixture with water. |
| Ethyl Acetate | High | Moderate/Low | A good candidate for single-solvent recrystallization. |
| Hexane/Heptane | Very Low | Very Low | Likely to be a good anti-solvent in a co-solvent system. |
| Toluene | Moderate | Low | May be effective, but requires higher temperatures. |
| Acetone | High | High | May be too good of a solvent unless used in a co-solvent system. |
Step 2: Recrystallization Protocol (Example with Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
2. Column Chromatography
Useful for separating compounds with different polarities.
Step 1: Slurry Preparation and Column Packing
-
Choose an appropriate diameter column based on the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
Step 3: Elution
-
Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane:ethyl acetate). As mentioned in the troubleshooting guide, adding a small percentage of acetic or formic acid to the mobile phase can be beneficial.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
Step 4: Isolation
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
PubChem. 2-Chlorocinnamic acid. [Link]
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
Dana Bioscience. 5-Chloro-2,4-difluorocinnamic acid 5g. [Link]
-
YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. [Link]
-
Cipac. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]
-
Vo, T. H., et al. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Eureka | Patsnap. Preparation method of lornoxicam impurity. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. shimadzu.com [shimadzu.com]
- 9. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 10. 4-氯-2-氟肉桂酸,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-fluorocinnamic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing field-proven insights to help you navigate the common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for preparing this compound?
The two most prevalent methods for synthesizing cinnamic acid derivatives, including this compound, are the Perkin reaction and the Mizoroki-Heck reaction.[1][2]
-
Perkin Reaction: This classic condensation reaction involves an aromatic aldehyde (5-chloro-2-fluorobenzaldehyde) reacting with an acid anhydride (acetic anhydride) in the presence of a weak base, such as sodium acetate.[1][3][4] It is a cost-effective method, but often requires high temperatures (e.g., 180°C) and can sometimes result in lower yields for certain substituted benzaldehydes.[4][5]
-
Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction offers a more modern and often higher-yielding alternative. It couples an aryl halide (e.g., 1-chloro-4-fluoro-2-iodobenzene) with an alkene (acrylic acid or its ester).[2] The Heck reaction generally proceeds under milder conditions and demonstrates broad functional group tolerance, making it highly versatile.[2][6]
The choice between these methods often depends on the availability of starting materials, cost considerations, and the desired scale of the reaction. For large-scale industrial production, process optimization of the Perkin reaction might be favored due to lower catalyst costs. For research and development, the Heck reaction's versatility and typically higher yields can be advantageous.
Q2: What are the critical safety precautions to consider during this synthesis?
Both the Perkin and Heck reactions involve hazardous materials and conditions that demand strict safety protocols.
-
Corrosive Reagents: Acetic anhydride and strong acids or bases used during workup are corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The Perkin reaction often requires heating to high temperatures (around 180°C).[4] Use a well-calibrated heating mantle and ensure the reaction vessel is properly secured. Monitor the reaction temperature closely to prevent runaway reactions.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be flammable and toxic. Avoid inhalation of palladium powders.
-
Solvent Hazards: Many organic solvents used are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.
Troubleshooting Guide: Common Synthesis & Scale-Up Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has gone to completion according to TLC, but after workup, the isolated yield of this compound is significantly lower than expected. What went wrong?
This is a common issue that can stem from several factors during both the reaction and the workup phases.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Base (Perkin Reaction) | The alkali salt (e.g., sodium acetate) acts as the catalyst by forming an enolate from the anhydride.[4] If the base is not completely anhydrous or is of poor quality, its catalytic activity will be diminished, leading to an incomplete reaction. | 1. Ensure the sodium acetate is thoroughly dried in an oven before use. 2. Use a freshly opened bottle of the base. 3. Consider using a slightly stronger base like potassium acetate if yields remain low. |
| Catalyst Inactivity (Heck Reaction) | The Pd(0) species is the active catalyst.[2] If the palladium precursor (e.g., Pd(OAc)₂) fails to be reduced to Pd(0) or if the catalyst is poisoned by impurities (e.g., sulfur compounds), the catalytic cycle will be arrested.[7] | 1. Ensure all reagents and solvents are of high purity and free from catalyst poisons. 2. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst. 3. Consider adding a phosphine ligand (e.g., PPh₃) which can help stabilize the palladium catalyst.[7] |
| Sub-optimal Reaction Temperature | The Perkin reaction is highly temperature-dependent.[4] Insufficient heat leads to a slow or stalled reaction. Conversely, excessive heat can cause decomposition of the starting materials or product, leading to tar formation. | 1. Carefully monitor and control the internal reaction temperature. 2. For a new scale, perform small optimization experiments to find the ideal temperature for your specific setup. |
| Product Loss During Workup | This compound has some solubility in water, especially if the pH is not optimal during precipitation. Premature precipitation or co-precipitation with impurities can also reduce the isolated yield. | 1. After quenching the reaction, ensure the aqueous solution is acidified slowly to a pH of ~2 to ensure complete precipitation of the carboxylic acid. 2. Cool the solution in an ice bath for an extended period before filtration to maximize recovery. 3. Wash the filtered product with a minimal amount of cold water to remove inorganic salts without dissolving significant amounts of the product.[4] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing the cause of low product yield.
Issue 2: Byproduct Formation
Q: My final product is contaminated with a significant impurity. How can I identify it and prevent its formation in the future?
Byproduct formation is a common challenge, especially during scale-up. The nature of the impurity depends on the synthetic route chosen.
Potential Byproducts & Prevention Strategies:
-
Self-Condensation of Acetic Anhydride (Perkin Reaction): At high temperatures, acetic anhydride can undergo self-condensation, leading to resinous, tar-like byproducts that complicate purification.
-
Prevention: Avoid excessive temperatures and reaction times. Ensure a homogenous mixture to prevent localized overheating. Adding the reactants in a controlled manner can also mitigate this issue.
-
-
Decarboxylation: Cinnamic acids can be susceptible to decarboxylation at very high temperatures, leading to the formation of 5-chloro-2-fluorostyrene.
-
Prevention: Maintain strict temperature control. Once the reaction is complete, cool the reaction mixture promptly.
-
-
Homocoupling of Aryl Halide (Heck Reaction): A common side reaction in Heck chemistry is the formation of a biaryl compound (e.g., 2,2'-difluoro-5,5'-dichlorobiphenyl) from the coupling of two aryl halide molecules.
-
Prevention: This is often favored at higher catalyst loadings or when the alkene concentration is low. Ensure the alkene is present in a slight excess and maintain the recommended catalyst concentration. The choice of ligand can also influence the rate of this side reaction.
-
-
Isomerization: The desired product is typically the trans (E)-isomer. However, under certain conditions (e.g., exposure to UV light or certain catalysts), isomerization to the cis (Z)-isomer can occur. The cis and trans isomers often have different physical properties, which can complicate purification.[8]
-
Prevention: Protect the reaction from light. Analyze the crude product by HPLC or NMR to determine the isomeric ratio. Purification via recrystallization can often separate the isomers, as the trans-isomer is typically less soluble.
-
Issue 3: Purification Challenges
Q: I'm struggling to purify the crude this compound. Recrystallization is not effective. What should I do?
Effective purification is critical to achieving the desired product quality. If standard recrystallization fails, a multi-step approach may be necessary.
Purification Strategy:
-
Acid-Base Extraction: This is a powerful technique for separating an acidic product from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base solution (e.g., 10% sodium carbonate) to convert the cinnamic acid into its water-soluble sodium salt.[4]
-
Separate the aqueous layer, which now contains the product salt, from the organic layer, which contains neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Slowly re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter, wash with cold water, and dry the purified product.
-
-
Recrystallization with a Different Solvent System: If a single solvent isn't working, try a binary solvent system.
-
Common solvents for recrystallizing cinnamic acids include ethanol/water mixtures, acetic acid, or toluene.[4]
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
Slowly add a "poor" solvent (e.g., water) in which the product is insoluble until the solution becomes turbid.
-
Re-heat to clarify the solution, then allow it to cool slowly to form pure crystals.
-
-
Activated Charcoal Treatment: If the product is colored due to resinous byproducts, treatment with activated charcoal can be effective.[4]
-
During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal.
-
Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
Experimental Protocols
Protocol 1: Synthesis via Perkin Reaction
This protocol is a representative procedure for the synthesis of a substituted cinnamic acid.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) |
| 5-Chloro-2-fluorobenzaldehyde | 158.56 | 1.0 |
| Acetic Anhydride | 102.09 | 2.0 |
| Anhydrous Sodium Acetate | 82.03 | 1.0 |
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Reaction: Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the mixture to cool slightly and then carefully pour it into a large beaker containing 500 mL of water.
-
Hydrolysis & Purification: Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride. If unreacted aldehyde is present, add a 10% sodium carbonate solution until the mixture is alkaline, which converts the product to its soluble salt.[4] Steam distill to remove the volatile aldehyde.
-
Decolorization: Cool the remaining solution. If it is highly colored, add a small amount of activated charcoal, heat the solution, and perform a hot filtration.[4]
-
Precipitation: Acidify the clear, hot filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete (pH ~2).
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification process.
Analytical Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Result for this compound |
| Melting Point | Assess purity. A sharp melting point range close to the literature value indicates high purity. | The melting point will be specific to the compound. For comparison, 4-chloro-2-fluorocinnamic acid melts at 213-216°C.[9] A broad range suggests impurities. |
| HPLC | Quantify purity and detect impurities. | A single major peak with a purity of >98% is typically desired. Method development may be required for baseline separation from starting materials and byproducts.[10][11] |
| ¹H and ¹³C NMR | Confirm the chemical structure. | The spectra should show characteristic peaks for the aromatic protons, the vinyl protons (with a large coupling constant for the trans isomer), and the carboxylic acid proton. |
| FT-IR Spectroscopy | Identify key functional groups. | Expect to see characteristic stretches for the C=O of the carboxylic acid, the C=C of the alkene, and C-Cl and C-F bonds. |
References
- Sathee NEET. Perkin Reaction Mechanism. IIT Kanpur.
- Mascal, M. et al. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate.
- CN105906589A - Preparation method of furosemide. Google Patents.
- CN105348101A - Preparation method of methyl p-chlorocinnamate. Google Patents.
- US4703121A - Process for the preparation of 5-fluorocytosine. Google Patents.
- BenchChem. Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. BenchChem.
- The Scientific Journey of 2-Chlorocinnamic Acid: From Synthesis to Application.
- 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9. Ossila.
- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate.
- The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Institutes of Health (NIH).
- Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. BenchChem.
- Synthesis of a-aryloxy cinnamic acids. Indian Academy of Sciences.
- A Concise Introduction of Perkin Reaction. Longdom Publishing.
- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2. Google Patents.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
- Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. BenchChem.
- 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642. PubChem, National Institutes of Health (NIH).
- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL), Virginia Commonwealth University.
- 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. PubChem, National Institutes of Health (NIH).
- 4-Chloro-2-fluorocinnamic acid, predominantly trans 96 312693-55-3. Sigma-Aldrich.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate.
- (L-37) Perkin's Condensation Rxn. || Cinnamic Acid Formation || Aldehyde Chemical rxn. YouTube.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
- (E)-cinnamic acid, 140-10-3. The Good Scents Company.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- 2-Fluorocinnamic acid 98 451-69-4. Sigma-Aldrich.
- The Intramolecular Heck Reaction. Macmillan Group.
- A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid. BenchChem.
- Heck Reaction. Chemistry LibreTexts.
- 2-Chloro-cis-cinnamic acid. LookChem.
- 4-Fluorocinnamic acid | 459-32-5. ChemicalBook.
Sources
- 1. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lookchem.com [lookchem.com]
- 9. 4-氯-2-氟肉桂酸,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
dealing with poor solubility of 5-Chloro-2-fluorocinnamic acid in assays
Last Updated: February 6, 2026
Introduction
5-Chloro-2-fluorocinnamic acid is a valuable compound in various research and development areas, including its use as a building block in the synthesis of kinase inhibitors.[1] However, its utility is often hampered by its poor aqueous solubility, a common challenge with many cinnamic acid derivatives.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively manage the solubility challenges of this compound in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic molecule with low solubility in water. Its structure, which includes a halogenated aromatic ring and a carboxylic acid group, makes it soluble in polar organic solvents but poorly soluble in neutral aqueous solutions.[2] For practical laboratory use, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, which is then diluted into the aqueous assay medium.
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into my aqueous assay buffer?
A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is significantly reduced upon dilution into the aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate. To mitigate this, it is crucial to ensure the final concentration of the organic solvent in the assay is as low as possible and to employ specific dilution techniques, which are detailed in the protocols below.
Q3: Can I use pH to increase the solubility of this compound?
A3: Yes, pH modulation is an effective strategy.[3] As a cinnamic acid derivative, this compound is a weak acid. The pKa of structurally related cinnamic acids is around 4.4.[4] At a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH of your aqueous buffer to 7.4 or higher can significantly enhance its solubility.[5] However, you must ensure that the chosen pH is compatible with your specific assay system (e.g., cell viability, enzyme activity).
Q4: What are the recommended maximum concentrations of solvents like DMSO in cell-based assays?
A4: The concentration of DMSO should be kept to a minimum to avoid solvent-induced artifacts. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be below 0.1%.[6][7] High concentrations of DMSO can induce cytotoxicity, affect cell morphology, and interfere with normal cellular processes.[8][9][10] It is always recommended to run a solvent-only control to assess the effect of the solvent on your specific assay.
Q5: Are there any alternative solubilizing agents I can use?
A5: Yes, several excipients can be used to improve solubility. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[11][12][13][14][15]
-
Surfactants/Polymers: Non-ionic surfactants like Pluronic® F-127 can form micelles that encapsulate the compound, aiding its dispersion in aqueous media.[16][17][18]
-
Co-solvents: In some cases, a mixture of solvents can be used to maintain solubility.[19]
The choice of agent will depend on its compatibility with your specific assay.
Troubleshooting Guide & Protocols
This section provides a systematic approach to addressing solubility issues with this compound.
Decision-Making Workflow for Solubilization
This diagram outlines a logical path to select the most appropriate solubilization strategy for your experiment.
Sources
- 1. ossila.com [ossila.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of Chloro- and Fluoro-Substituted Cinnamic Acids
Executive Summary
This guide provides a technical analysis of the structure-activity relationship (SAR) differences between chloro- (Cl) and fluoro- (F) substituted cinnamic acids. While both halogens enhance biological activity compared to the unsubstituted parent compound, they drive potency through distinct physicochemical mechanisms.
Key Differentiators:
-
Fluoro-Substitution: primarily enhances metabolic stability (blocking P450 oxidation) and increases potency in specific binding pockets where steric bulk must be minimized (e.g., Mycobacterium tuberculosis targets).
-
Chloro-Substitution: drives affinity through enhanced lipophilicity (LogP) and filling of hydrophobic pockets in enzymes like Tyrosinase and Acetylcholinesterase (AChE).
Physicochemical Comparison: The Halogen Effect
The divergence in biological activity stems from fundamental atomic properties. Fluorine acts as a "metabolic shield" with high electronegativity, while Chlorine acts as a "lipophilic anchor."
| Property | Fluoro- (F) | Chloro- (Cl) | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F mimics Hydrogen (1.20 Å) sterically; Cl mimics a Methyl group (2.00 Å). |
| Electronegativity (Pauling) | 3.98 | 3.16 | F creates a strong dipole; Cl is less withdrawing, affecting pKa less drastically. |
| C-X Bond Energy | ~105.4 kcal/mol | ~78.5 kcal/mol | C-F is metabolically inert; C-Cl is more labile but still stable in most biological media. |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly increases membrane permeability and hydrophobic binding. |
Biological Activity Analysis
Case Study A: Antitubercular Activity (The "Fluoro-Advantage")
In the development of agents against Mycobacterium tuberculosis (M. tb), the steric profile of the substituent is critical.
-
Experimental Data: In a matched-pair analysis of cinnamic acid derivatives against M. tb H37Ra:
-
4-Fluoro derivative: IC
= 0.36 µg/mL [1] -
4-Chloro derivative: IC
= 4.54 µg/mL
-
-
Mechanistic Insight: The 4-F analog exhibits >10-fold higher potency. The smaller size of the fluorine atom allows the molecule to fit into the restricted active site of the mycobacterial target (likely Enoyl-ACP reductase or similar cell wall enzymes) where the bulkier chlorine atom causes steric clash.
Case Study B: Tyrosinase Inhibition (The "Chloro-Advantage")
Tyrosinase overexpression leads to hyperpigmentation. Here, hydrophobic interactions dominate the active site binding.
-
Experimental Data:
-
Cinnamic Acid (Parent): IC
≈ 693 µM (Weak) -
2-Chlorocinnamic Acid: IC
= 765 µM -
2,4-Dichlorocinnamic Acid: IC
= 295 µM [2]
-
-
Mechanistic Insight: The addition of chlorine atoms, particularly in the 2,4-position, enhances lipophilicity, allowing better penetration into the hydrophobic core of the tyrosinase active site. The Cl substituent acts as a hydrophobic anchor, stabilizing the enzyme-inhibitor complex more effectively than the polar C-F bond in this specific context.
Case Study C: Acetylcholinesterase (AChE) Inhibition[3]
-
SAR Trend: Para-substitution (4-position) favors AChE inhibition, while ortho-substitution (2-position) favors Butyrylcholinesterase (BChE) inhibition.
-
Potency: Tertiary amine derivatives of 4-chlorocinnamic acid have shown IC
values as low as 1.11 µM , acting via a mixed-type inhibition mechanism.
SAR Visualization
The following diagram maps the structural modifications to their respective biological outcomes.
Figure 1: Structure-Activity Relationship Map illustrating how specific halogen properties translate to biological efficacy in different therapeutic targets.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This is the industry-standard method for synthesizing halogenated cinnamic acids with high trans-selectivity.
Reagents:
-
Substituted Benzaldehyde (4-fluoro or 4-chloro)
-
Piperidine (Catalyst)
-
Pyridine (Solvent)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde and 12 mmol of malonic acid in 5 mL of pyridine.
-
Catalysis: Add 0.1 mL of piperidine.
-
Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Work-up: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the acid.
-
Purification: Filter the precipitate and recrystallize from ethanol/water to obtain the pure trans-cinnamic acid derivative.
Figure 2: Knoevenagel Condensation Workflow for Cinnamic Acid Synthesis.
Protocol 2: Tyrosinase Inhibition Assay
Objective: Determine IC
-
Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).
-
Enzyme Solution: Dissolve mushroom tyrosinase (1000 U/mL) in buffer.
-
Substrate Solution: Prepare 10 mM L-DOPA.
-
Inhibitor Mix: Dissolve test compounds (Cl- and F-cinnamic acids) in DMSO.
-
Assay:
-
In a 96-well plate, mix 140 µL buffer + 20 µL enzyme + 20 µL inhibitor.
-
Incubate at 25°C for 10 minutes.
-
Add 20 µL L-DOPA substrate.
-
-
Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes.
-
Calculation:
. Plot Log[Concentration] vs. Inhibition to find IC .
References
-
Synthesis and Antitubercular Activity: Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
-
Tyrosinase Inhibition Kinetics: Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. PubMed.[5] Available at: [Link]
-
Physicochemical Properties: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Royal Society of Chemistry. Available at: [Link]
-
Anticancer & Cytotoxicity: Cinnamic acid derivatives as anticancer agents-a review. PubMed.[5] Available at: [Link]
Sources
Comparative Technical Guide: 5-Chloro-2-fluorocinnamic Acid vs. 2-Chloro-5-fluorocinnamic Acid
[1]
Executive Summary: The Ortho-Halogen Effect[1][2]
In the optimization of small molecule drugs and agrochemicals, the strategic placement of halogen atoms—specifically the interchange between chlorine and fluorine—is a critical tool for modulating metabolic stability, lipophilicity, and binding affinity.[1]
This guide compares two structural isomers: 5-Chloro-2-fluorocinnamic acid (5C-2F-CA) and 2-Chloro-5-fluorocinnamic acid (2C-5F-CA) .[1] While they share an identical molecular formula (
-
5C-2F-CA (Electronic Dominance): The ortho-fluorine exerts a powerful inductive effect (-I) on the alkene side chain without imposing significant steric bulk.[1] This makes the double bond highly electron-deficient, ideal for Michael additions.[1]
-
2C-5F-CA (Steric/Synthetic Dominance): The ortho-chlorine provides a reactive handle for transition-metal catalyzed cyclizations (e.g., to indoles or quinolines) and imposes steric conformational locking, often preferred for rigidifying drug scaffolds.[1]
Physicochemical Profile
The following data contrasts the predicted and experimental properties of both isomers. Note the impact of the chlorine position on Lipophilicity (LogP).
| Property | This compound | 2-Chloro-5-fluorocinnamic acid | Technical Implication |
| Structure | Ortho-F, Meta-Cl | Ortho-Cl, Meta-F | 2-Cl allows Pd-catalyzed cyclization.[1] |
| Molecular Weight | 200.6 g/mol | 200.6 g/mol | Identical.[1] |
| Predicted LogP | ~2.6 | ~2.8 | 2-Cl increases lipophilicity slightly more than 2-F due to size/polarizability.[1] |
| pKa (COOH) | ~4.2 | ~4.0 | 2-F (closer to COOH) stabilizes the carboxylate anion more effectively via -I effect.[1] |
| Bond Length (C-X) | C-F: 1.47 Å | C-Cl: 1.77 Å | 2-Cl creates significant steric clash with the alkene chain.[1] |
| Primary Utility | Michael Acceptor, Bioisostere | Cyclization Precursor, Scaffold Rigidification |
Synthetic Accessibility: The Knoevenagel Route[3]
Both isomers are synthesized via the Knoevenagel Condensation (Doebner Modification) of their respective benzaldehydes.[1] This protocol is robust, scalable, and avoids expensive transition metal catalysts.[1]
Reaction Logic
The reaction involves the condensation of a halogenated benzaldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by decarboxylation.[1]
Experimental Protocol (Standardized)
Reagents:
-
Substituted Benzaldehyde (10 mmol)[1]
-
Malonic Acid (12 mmol, 1.2 eq)[1]
-
Pyridine (5.0 mL, Solvent/Base)[1]
-
Piperidine (0.5 mL, Catalyst)[1]
Step-by-Step Methodology:
-
Charging: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the specific halogenated benzaldehyde in 5 mL of pyridine.
-
Activation: Add 12 mmol of malonic acid followed by 0.5 mL of piperidine.
-
Reflux: Heat the mixture to 80–90°C for 1 hour, then increase to reflux (115°C) for 3 hours. Note: The initial lower temperature promotes condensation; high temperature drives decarboxylation.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated HCl (approx. 10 mL) dropwise with vigorous stirring until pH < 2.
-
Precipitation: The cinnamic acid will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with ice-cold water (3 x 20 mL), and recrystallize from Ethanol/Water (3:1).
Yield Expectation:
Structural & Reactivity Analysis[2]
This section analyzes why a researcher would choose one isomer over the other.
The "Ortho-Cl" Advantage (2C-5F-CA)
The 2-Chloro isomer is a "Gateway Molecule."[1] The Carbon-Chlorine bond at the ortho position is weak enough to be activated by Palladium catalysts but stable enough to survive basic conditions.[1]
-
Application: Synthesis of 5-fluoroindoles or 6-fluoroisoquinolines.[1]
-
Mechanism: Heck coupling or intramolecular amination requires the halogen to be ortho to the alkene tail.[1] 2C-5F-CA is perfect for this; 5C-2F-CA is inert in this context (C-F bond is too strong for standard Pd-catalysis).[1]
The "Ortho-F" Bioactivity (5C-2F-CA)
The this compound is often used when the cinnamic acid backbone itself is the pharmacophore.[1]
-
Metabolic Blocking: The 2-F protects the aromatic ring from metabolic oxidation at the most accessible site.[1]
-
Michael Acceptor Potency: The electronegative Fluorine at the 2-position pulls electron density from the
-carbon of the alkene, making it a more aggressive Michael acceptor for cysteine residues in targeted covalent inhibitors.[1]
Visualization of Reactivity Logic[1][2]
The following diagram illustrates the decision matrix for selecting the correct isomer based on the desired end-product.
Figure 1: Decision Matrix for Isomer Selection. Blue path favors electronic activation; Red path favors structural elaboration.[1]
Experimental Workflow: Cyclization Case Study
To demonstrate the distinct utility of 2-Chloro-5-fluorocinnamic acid , we detail its conversion to a fluorinated quinolone, a reaction impossible with the 5-Cl-2-F isomer.[1]
Workflow:
-
Activation: Convert 2C-5F-CA to its acid chloride using Thionyl Chloride (
). -
Amidation: React with an aniline derivative.
-
Heck Cyclization: Use
to couple the ortho-Cl with the amide alkene.[1]
Figure 2: Synthesis of Quinolone scaffolds utilizing the specific reactivity of the 2-Chloro substituent.[1]
References
-
Knoevenagel Condensation Protocols
-
Halogen Bioisosterism & Properties
-
Chemical Data & Safety
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated organic acids.
A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives for Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is a paramount objective. Naturally occurring compounds, refined by evolution, offer a rich scaffold for therapeutic innovation. Among these, cinnamic acid and its derivatives have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of different cinnamic acid derivatives, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Structural Basis of Cytotoxicity: A Tale of Substituents
Cinnamic acid, a simple aromatic carboxylic acid, forms the backbone of a diverse family of derivatives. Its inherent cytotoxicity is modest, but the addition of functional groups to its phenyl ring dramatically modulates its anticancer activity. This structure-activity relationship (SAR) is a cornerstone of understanding and predicting the therapeutic potential of these compounds.
Generally, substituted cinnamic acids exhibit greater cytotoxicity than the parent compound.[1] Key substitutions that enhance anticancer activity include:
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the benzene ring is crucial for higher cytotoxicity. Derivatives like caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) consistently demonstrate potent cytotoxic effects.[1]
-
Methoxy Groups: While hydroxyl groups are vital, their replacement with methoxy (-OCH3) groups can sometimes reduce cytotoxic activity, highlighting the specific role of the hydroxyl moiety in molecular interactions.[1]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano group, to the aromatic ring has been shown to increase both the cytotoxic and selective effects of cinnamic acid derivatives on malignant cells.[1]
-
Esterification: Conversion of the carboxylic acid group to an ester, as seen in Caffeic Acid Phenethyl Ester (CAPE), can significantly enhance lipophilicity and, consequently, cellular uptake and cytotoxic potency.[2]
Comparative Cytotoxicity: A Data-Driven Analysis
The most direct measure of a compound's cytotoxic potency is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity. The following table summarizes the IC50 values of prominent cinnamic acid derivatives against various human cancer cell lines, compiled from multiple studies.
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference(s) |
| Caffeic Acid | MCF-7 (Breast) | ~1077 (159 µg/ml) | [3] |
| CAL-27 (Tongue) | > 561 (100 µg/ml) | [4] | |
| A549 (Lung) | > 1000 | [5] | |
| HT29-D4 (Colon) | > 1000 | [5] | |
| Ferulic Acid | HeLa (Cervical) | 4-20 | [6] |
| Caski (Cervical) | 4-20 | [6] | |
| HCT116 (Colon) | ~721 (140 µg/ml) | [7] | |
| CAL-27 (Tongue) | ~257 (50 µg/ml) | [4] | |
| p-Coumaric Acid | HCT116 (Colon) | ~628 (103 µg/ml) | [7] |
| CAL-27 (Tongue) | > 609 (100 µg/ml) | [4] | |
| Cinnamic Acid Amide Derivative (with cyano group) | HeLa (Cervical) | 42-166 | [8] |
| K562 (Leukemia) | 42-166 | [8] | |
| MCF-7 (Breast) | 42-166 | [8] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.
From this data, a clear trend emerges: derivatives such as ferulic acid and specialized amide derivatives often exhibit significantly lower IC50 values, and thus higher potency, than the parent caffeic or p-coumaric acids in certain cell lines.
Unraveling the Mechanisms of Cell Death
Cinnamic acid derivatives exert their cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell cycle. This is achieved by modulating key intracellular signaling pathways that govern cell survival and proliferation.
Key Signaling Pathways Targeted by Cinnamic Acid Derivatives
Two of the most critical pathways implicated in the anticancer action of these compounds are the PI3K/Akt and NF-κB pathways.
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, it is constitutively active, promoting uncontrolled cell growth and resistance to apoptosis. Ferulic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis by down-regulating the phosphorylation of PI3K and Akt.[6][9][10][11] This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Caption: Ferulic acid inhibits the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.
-
The NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival.[12][13] Its aberrant activation is a hallmark of many cancers, contributing to chronic inflammation and resistance to chemotherapy.[13] Caffeic acid phenethyl ester (CAPE) is a well-documented inhibitor of the NF-κB pathway.[14] It prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[12][15]
Caption: CAPE inhibits the NF-κB pathway by preventing IκBα degradation, thus blocking pro-survival gene transcription.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer effects of cinnamic acid derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The quantity of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a compelling class of natural compounds with significant potential in anticancer drug discovery. The cytotoxic efficacy of these molecules is intrinsically linked to their chemical structure, with hydroxylated and esterified derivatives often demonstrating superior potency. Their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt and NF-κB underscores their therapeutic promise.
This guide provides a framework for the comparative evaluation of cinnamic acid derivatives. By employing the standardized protocols outlined herein, researchers can generate robust and reproducible data to identify the most promising lead compounds for further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationships, exploring synergistic combinations with existing chemotherapeutics, and developing novel delivery systems to enhance the bioavailability and tumor-targeting of these promising natural agents.
References
-
ResearchGate. IC50 values of the cancer cell lines used in this study and the Phoenix... Available at: [Link].
-
ResearchGate. Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Available at: [Link].
-
ResearchGate. (A): Comparison for mean IC50 value (on all five cell lines) for... Available at: [Link].
-
Frontiers. Constituents of Propolis: Chrysin, Caffeic Acid, p-Coumaric Acid, and Ferulic Acid Induce PRODH/POX-Dependent Apoptosis in Human Tongue Squamous Cell Carcinoma Cell (CAL-27). Available at: [Link].
-
PMC. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Available at: [Link].
-
PubMed. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Available at: [Link].
-
PMC. The Mixture of Ferulic Acid and P-Coumaric Acid Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis. Available at: [Link].
-
ResearchGate. Cytotoxicity assay (MTT assay) for assessing the effects of natural... Available at: [Link].
-
ResearchGate. p-Coumaric acid esterification improves the cytotoxicity against the... Available at: [Link].
-
PMC. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link].
-
PMC. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study. Available at: [Link].
-
MDPI. The Role of Ferulic Acid in Selected Malignant Neoplasms. Available at: [Link].
-
NIH. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell. Available at: [Link].
-
PubMed. NF-kappaB activation by camptothecin. A linkage between nuclear DNA damage and cytoplasmic signaling events. Available at: [Link].
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link].
-
ResearchGate. (PDF) NF-κB and Therapeutic Approach. Available at: [Link].
-
IMR Press. Effects of Ferulic Acid Regulation of the PI3k/Akt Signaling Pathway on the Proliferation, Migration or Apoptosis of U87-MG Cell. Available at: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].
-
ResearchGate. Effect of caffeic, coumaric and ferulic acids on proliferation of human... Available at: [Link].
-
NIH. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell. Available at: [Link].
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link].
-
SciSpace. Lipophilic caffeic and ferulic acid derivatives presenting cytotoxicity against human breast cancer cells. Available at: [Link].
-
Wikipedia. NF-κB. Available at: [Link].
-
PMC. Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. Available at: [Link].
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link].
-
NIH. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. Available at: [Link].
-
PMC. NF-κB: Two Sides of the Same Coin. Available at: [Link].
-
ResearchGate. (PDF) Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Available at: [Link].
-
ResearchGate. The effect of ferulic acid on the activation of the PI3K/Akt pathway in... Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Constituents of Propolis: Chrysin, Caffeic Acid, p-Coumaric Acid, and Ferulic Acid Induce PRODH/POX-Dependent Apoptosis in Human Tongue Squamous Cell Carcinoma Cell (CAL-27) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mixture of Ferulic Acid and P-Coumaric Acid Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. NF-kappaB: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. NF-kappaB activation by camptothecin. A linkage between nuclear DNA damage and cytoplasmic signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Publish Comparison Guide: Structural Confirmation of 5-Chloro-2-fluorocinnamic Acid
This guide outlines a rigorous spectroscopic workflow to confirm the structure of 5-Chloro-2-fluorocinnamic acid (CAS: 202982-65-8) and unequivocally distinguish it from its critical regioisomers (e.g., 2-chloro-5-fluorocinnamic acid).
Executive Summary & Strategic Rationale
In pharmaceutical intermediate synthesis, This compound is a high-value scaffold. A common failure mode in its production is the presence of regioisomers (specifically 2-chloro-5-fluorocinnamic acid or 4-chloro-2-fluorocinnamic acid ) which possess identical molecular weights (MW 200.60) and similar polarity, rendering standard LC-MS retention times insufficient for absolute structural proof.
This guide moves beyond basic identity testing to a Multi-Modal Spectroscopic Confirmation Protocol . We prioritize Nuclear Magnetic Resonance (NMR) as the primary discriminatory tool, exploiting the specific spin-spin coupling behaviors of the fluorine atom (
The "Regioisomer Trap"
The core challenge is distinguishing the substitution pattern on the phenyl ring.
-
Target: this compound (F at C2, Cl at C5).
-
Primary Impurity: 2-Chloro-5-fluorocinnamic acid (Cl at C2, F at C5).
Why this matters: The position of the Fluorine atom relative to the cinnamic acid chain dictates the reactivity for subsequent cyclization steps (e.g., in indole or quinoline synthesis). An incorrect isomer will lead to dead-end side products.
Comparative Methodology: The "Smoking Gun" Approach
We compare three analytical tiers. Tier 1 is mandatory for structural release.
| Feature | Tier 1: 1H NMR (400+ MHz) | Tier 2: 13C NMR | Tier 3: 19F NMR | Tier 4: MS (Fragmentation) |
| Primary Metric | Chemical Shift ( | Fragment Ions | ||
| Discriminatory Power | High (Definitive) | High | Medium | Low |
| Key Observation for Target | One aromatic proton with large ortho-F coupling ( | Quaternary C1 (alkene-linked) shows ortho-coupling ( | Distinct shift vs. isomer. | Identical MW; minor fragment ratio differences. |
Detailed Experimental Protocols
Protocol A: High-Resolution 1H NMR (The Definitive Test)
Objective: Validate the 1,2,5-substitution pattern by mapping H-F couplings.
Sample Preparation:
-
Weigh 10-15 mg of dry this compound.
-
Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and peak separation).
-
Transfer to a clean 5mm NMR tube.
Acquisition Parameters:
-
Frequency: 400 MHz minimum (600 MHz preferred for clean multiplets).
-
Scans: 16-32.
-
Temperature: 298 K.
Data Analysis Logic (The "Fluorine Flag"): In the target molecule (5-Cl-2-F), the protons are located at positions 3, 4, and 6.
-
H3 (Ring C3): Ortho to Fluorine. Expect Large Coupling (
Hz). -
H4 (Ring C4): Meta to Fluorine. Expect Small Coupling (
Hz). -
H6 (Ring C6): Meta to Fluorine (via C1). Expect Small/No Coupling (
Hz).
Comparison Logic:
-
Target (5-Cl-2-F): Only one proton (H3) shows large ortho-F coupling.
-
Isomer (2-Cl-5-F): Two protons (H4 and H6) are ortho to Fluorine. Both will show large couplings.
Protocol B: 13C NMR with 19F Decoupling (Optional but Recommended)
Objective: Confirm the attachment point of the cinnamic chain relative to the Fluorine.
Analysis:
-
Focus on C1 (the quaternary ring carbon attached to the alkene chain).
-
In 5-Cl-2-F: C1 is ortho to Fluorine. It will appear as a doublet with
Hz. -
In 2-Cl-5-F: C1 is meta to Fluorine. It will appear as a singlet or narrow doublet (
Hz).
Visualizing the Decision Tree
The following diagram illustrates the logic flow for accepting or rejecting a batch based on NMR data.
Caption: Logic flow for distinguishing the target 5-chloro-2-fluoro isomer from regioisomers and geometric isomers.
Quantitative Data Summary
The following table summarizes the expected chemical shifts and coupling constants. Note: Values are approximate and solvent-dependent (DMSO-d6).
| Signal Assignment | Proton Type | Multiplicity | Approx.[1] Shift ( | Coupling Constants ( |
| -COOH | Carboxylic Acid | Broad Singlet | 12.0 - 13.0 | N/A |
| H-Alkene ( | Vinylic | Doublet | 7.6 - 7.8 | |
| H-Alkene ( | Vinylic | Doublet | 6.5 - 6.7 | |
| H3 (Ring) | Aromatic | dd (Doublet of Doublets) | 7.2 - 7.4 | |
| H4 (Ring) | Aromatic | ddd | 7.4 - 7.6 | |
| H6 (Ring) | Aromatic | dd | 7.8 - 8.0 |
Key Validation Check: The H3 signal must appear as a distinct doublet-of-doublets with one large splitting (F-coupling) and one medium splitting (H4-coupling). If this pattern is absent, the structure is incorrect.
References
-
PubChem Compound Summary. "this compound (CID 16065684).
-
[Link]
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for substituent coupling effects).
- ChemicalBook. "this compound Product Properties."
Sources
Comparative Inhibition Profiling of Cinnamic Acid Analogs: Tyrosinase & Antimicrobial Efficacy
[1]
Executive Summary
This technical guide provides a comparative analysis of cinnamic acid and its primary analogs (p-coumaric, ferulic, and caffeic acids, plus cinnamaldehyde). It focuses on two distinct inhibitory mechanisms: enzymatic suppression (specifically Tyrosinase, critical for melanogenesis and browning) and microbial growth inhibition (bacteriostatic/fungistatic activity).
Key Takeaway: Functional efficacy is strictly structure-dependent.
-
For Enzyme Inhibition (Tyrosinase): Hydroxylation is the driver. Caffeic acid (3,4-dihydroxy) and p-coumaric acid (4-hydroxy) significantly outperform unsubstituted cinnamic acid due to their ability to chelate copper at the enzyme's active site.
-
For Antimicrobial Activity: Lipophilicity and carbonyl reactivity drive performance. Cinnamaldehyde outperforms the acid forms at neutral pH due to superior membrane penetration and nucleophilic attack capability.
Structural-Activity Relationship (SAR) Analysis[2]
The inhibitory potential of cinnamic acid derivatives stems from modifications to the phenyl ring (R-groups) and the carboxylic side chain.
The SAR Hierarchy
-
Catechol Moiety (3,4-OH): Critical for potent tyrosinase inhibition (mimics L-DOPA).
-
Alpha-Beta Unsaturation: The propenoic double bond is essential for Michael acceptor activity (covalent binding to nucleophilic enzymes).
-
Esterification: Increases lipophilicity, often enhancing antimicrobial potency by facilitating membrane crossover.
Figure 1: Structural determinants of inhibitory activity.[1] Red nodes indicate modification sites; Green nodes indicate biological outcomes.
Tyrosinase Inhibition: Comparative Performance
Tyrosinase is a copper-containing metalloenzyme.[2] Inhibitors generally act as suicide substrates or copper chelators.
Experimental Data: IC50 Comparison
Note: Lower IC50 indicates higher potency.[3][1][2][4] Values are standardized against L-DOPA substrate assays.
| Compound | Structure Note | IC50 (Tyrosinase) | Mechanism |
| Cinnamic Acid | Unsubstituted | > 200 µM | Weak competitive inhibition.[5] Lacks copper-binding OH groups. |
| p-Coumaric Acid | 4-OH | ~115 µM | Mimics Tyrosine. Competitive inhibitor. |
| Ferulic Acid | 4-OH, 3-OMe | ~68 µM | Methoxy group adds steric bulk but OH allows binding. |
| Caffeic Acid | 3,4-di-OH | ~30 - 40 µM | Potent. Catechol group strongly chelates active site Copper. |
| p-Coumaric Ethyl Ester | Esterified | ~3.0 µM | Ultra-Potent. Esterification improves binding pocket affinity (hydrophobic interaction). |
| Kojic Acid (Control) | - | ~14 - 30 µM | Standard reference inhibitor. |
Technical Insight: While Caffeic acid is intrinsically potent, synthetic esterification (e.g., p-coumaric acid ethyl ester) can increase potency by 10-fold by altering the inhibition mode from purely competitive to mixed-type or non-competitive, inducing conformational changes in the enzyme.
Figure 2: Tyrosinase enzymatic pathway.[2][4][6][7][8] Blue nodes represent cinnamic analogs intercepting the catalytic cycle.
Antimicrobial Efficacy: The Lipophilicity Factor
Unlike enzyme inhibition, antimicrobial activity relies on the molecule's ability to cross the bacterial cell membrane and disrupt metabolic processes or quorum sensing.
Comparative MIC Data (Minimum Inhibitory Concentration)
| Compound | Target: Gram-Negative (E. coli) | Target: Gram-Positive (L. monocytogenes) | Target: Fungi (A. flavus) |
| Cinnamic Acid | Weak (> 5000 µM) | Moderate (~2.0% w/v) | Moderate |
| Cinnamaldehyde | Strong (~0.25% w/v) | Strong (~0.25% w/v) | Strong (MIC ~358 µM) |
| Ferulic Acid | Weak | Moderate | Strong (MIC ~161 µM) |
Critical Analysis:
-
pH Dependency: Cinnamic acid is a weak acid (pKa ~4.4). At neutral pH (7.0), it exists as a cinnamate ion, which cannot easily penetrate bacterial membranes. It requires a low pH environment to be active.
-
The Aldehyde Advantage: Cinnamaldehyde is non-ionic and lipophilic. It penetrates membranes regardless of pH and reacts with sulfhydryl groups of essential bacterial enzymes, making it a superior broad-spectrum antimicrobial.
Experimental Protocols
To ensure reproducibility, use these standardized workflows.
Protocol A: High-Throughput Tyrosinase Inhibition Assay
Validates enzymatic suppression efficacy.
-
Reagent Prep:
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Substrate: 0.5 mM L-DOPA solution.
-
Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).
-
Inhibitors: Dissolve analogs in DMSO (Final DMSO conc < 1%).
-
-
Plate Setup (96-well):
-
Test Well: 140 µL Buffer + 20 µL Inhibitor + 20 µL Enzyme.
-
Blank: 140 µL Buffer + 20 µL Solvent + 20 µL Enzyme.
-
-
Incubation: Incubate at 25°C for 10 minutes (allow enzyme-inhibitor binding).
-
Reaction Trigger: Add 20 µL L-DOPA substrate to all wells.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.
-
Calculation:
Protocol B: Antimicrobial Microdilution (MIC)
Validates growth inhibition.
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Dilution: Prepare 2-fold serial dilutions of cinnamic analogs in a 96-well plate (Range: 10 mM to 0.01 mM).
-
Control: Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity (growth). The lowest concentration remaining Blue is the MIC.
Strategic Recommendations
| Application Scenario | Recommended Analog | Rationale |
| Skin Whitening / Cosmeceuticals | p-Coumaric Ester or Caffeic Acid | High tyrosinase inhibition with lower cytotoxicity than synthetic alternatives. |
| Food Preservation (Anti-browning) | Ferulic Acid | Good balance of antioxidant capacity and enzyme inhibition; stable in food matrices. |
| Antimicrobial Preservative | Cinnamaldehyde | Superior membrane penetration at neutral pH; broad-spectrum activity against pathogens. |
| Fragrance/Flavor Stability | Cinnamic Acid | Lower reactivity than the aldehyde; provides "balsamic" notes without rapid oxidation. |
References
-
Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen. Food Science & Nutrition. (2020).[2] [Link]
-
Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry. (2021).[9] [Link]
-
Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. International Journal of Molecular Sciences. (2023). [Link]
-
Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm. (2014). [Link]
-
Antimicrobial Activity of Cinnamic Acid, Citric Acid, Cinnamaldehyde, and Levulinic Acid Against Foodborne Pathogens. University of Tennessee Honors Thesis. (2016). [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. (2014).[10] [Link]
Sources
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Chloro-2-fluorocinnamic Acid Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[1][2][3] This guide provides an in-depth, technical comparison of methodologies to proactively assess the cross-reactivity of inhibitors based on the 5-Chloro-2-fluorocinnamic acid scaffold.
The cinnamic acid framework and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4][5] This inherent bioactivity underscores the importance of comprehensive cross-reactivity profiling. The nature and position of substituents on the cinnamic acid structure play a crucial role in determining the biological efficacy and target selectivity of these compounds.[6] Halogenation, in particular, has been shown to enhance the biological activities of cinnamic acid derivatives.
This guide will navigate the strategic selection of off-target panels and provide a comparative overview of robust experimental workflows, supported by field-proven insights into their execution and data interpretation.
Strategic Selection of an Off-Target Panel: A Multi-pronged Approach
A well-designed cross-reactivity study begins with the rational selection of an off-target panel. This is not a one-size-fits-all process but rather a carefully considered strategy based on the inhibitor's chemical structure and any known primary targets. For a this compound-based inhibitor, with a hypothetical primary target of a protein kinase (a common target for such scaffolds), the following approach is recommended.
1. Computational Prediction of Off-Targets:
Before embarking on expensive and time-consuming wet-lab experiments, in-silico methods can provide valuable initial predictions of potential off-target interactions. These computational tools leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a small molecule binding to various proteins.
Several well-established platforms can be utilized:
-
SwissTargetPrediction: This web-based tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
-
Similarity Ensemble Approach (SEA): SEA compares the chemical similarity of a query molecule to sets of known ligands for different protein targets to predict potential off-target interactions.
-
SuperPred: This tool predicts the ATC code of a compound and its main target class, providing insights into its potential pharmacological profile.
Causality Behind this Choice: Computational screening is a cost-effective first pass to identify protein families that are more likely to interact with the inhibitor scaffold. This allows for a more focused and informed selection of proteins for experimental validation, maximizing the efficiency of the screening process.
2. Kinome-wide Profiling:
Given that many cinnamic acid derivatives have been shown to inhibit protein kinases, a broad kinome-wide screen is a logical and essential step.[7] The human kinome consists of over 500 kinases, and due to the conserved nature of the ATP-binding site, inhibitors designed for one kinase often exhibit cross-reactivity with others.
Several reputable contract research organizations (CROs) offer comprehensive kinase profiling services, screening a compound against hundreds of kinases at a fixed concentration or to determine IC50 values. This provides a broad overview of the inhibitor's selectivity across the kinome.
3. Structure-Activity Relationship (SAR) Guided Selection:
The known biological activities of structurally similar cinnamic acid derivatives can provide valuable clues for potential off-targets. For instance, various halogenated cinnamic acids have been reported to possess antimicrobial and tyrosinase inhibitory activity.[8] Therefore, including representative enzymes from these classes in the off-target panel is a prudent step.
4. Inclusion of Known Promiscuous Targets:
Certain proteins are notoriously "promiscuous," meaning they are known to bind a wide variety of small molecules. Including a selection of these proteins in the cross-reactivity panel can help to identify compounds with a general tendency for non-specific binding. Examples include certain cytochrome P450 enzymes and serum albumins.
The following diagram illustrates the logical workflow for selecting a comprehensive off-target panel:
Caption: Workflow for the rational selection of an off-target panel.
Comparative Experimental Methodologies for Cross-Reactivity Profiling
Once a well-curated off-target panel has been established, the next step is to experimentally determine the inhibitor's activity against these proteins. This section provides a comparative guide to three robust and widely used methodologies.
Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9][10][11] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, its potency (typically as an IC50 value) can be determined.
Expertise & Experience: This assay is a gold standard for in vitro kinase inhibitor profiling due to its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. It is crucial to run the assay at an ATP concentration close to the Km for each kinase to obtain an accurate measure of the inhibitor's potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the this compound inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer.
-
Prepare the kinase and substrate solutions in kinase buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[12]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilution or vehicle (DMSO control).
-
Add 2.5 µL of the kinase solution.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Competitive Binding Assay: Fluorescence Polarization
Principle: Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. [13][14]When the small tracer is excited with polarized light, it tumbles rapidly in solution, resulting in a low polarization of the emitted light. When bound to a larger protein, its tumbling is slowed, leading to a higher polarization signal. In a competitive binding assay, an unlabeled inhibitor competes with the fluorescent tracer for binding to the target protein. The displacement of the tracer by the inhibitor results in a decrease in the FP signal, which can be used to determine the inhibitor's binding affinity (Ki). [15] Expertise & Experience: FP is a powerful and homogeneous assay format that is well-suited for high-throughput screening and for determining the binding affinity of inhibitors in a solution-based format. The development of a high-quality fluorescent tracer is critical for the success of this assay.
Experimental Protocol: Fluorescence Polarization Competitive Binding Assay
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the target protein.
-
Prepare a stock solution of the fluorescently labeled tracer.
-
Prepare a serial dilution of the this compound inhibitor.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add a fixed concentration of the target protein to all wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for the optimized time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the FP signal (in millipolarization units, mP) against the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation, which requires the known Kd of the tracer.
-
Caption: Workflow of the Fluorescence Polarization Competitive Binding Assay.
Data Presentation and Interpretation: A Comparative Framework
Clear and concise data presentation is paramount for comparing the cross-reactivity profiles of different inhibitors. The following tables provide a template for summarizing the quantitative data obtained from the aforementioned assays. For the purpose of this guide, we will use a hypothetical on-target, "Kinase A," for our this compound based inhibitor (Inhibitor X) and compare it to a known reference inhibitor.
Table 1: Biochemical Kinase Selectivity Profile (IC50, µM)
| Kinase | Inhibitor X (IC50, µM) | Reference Inhibitor (IC50, µM) |
| Kinase A (On-Target) | 0.05 | 0.02 |
| Kinase B | 1.2 | 0.5 |
| Kinase C | > 10 | 8.7 |
| Kinase D | 0.8 | > 10 |
| Kinase E | 5.6 | 2.1 |
| ... | ... | ... |
Table 2: Cellular Target Engagement Profile (CETSA® ΔTm, °C)
| Target Protein | Inhibitor X (ΔTm, °C) | Reference Inhibitor (ΔTm, °C) |
| Kinase A (On-Target) | +5.2 | +6.5 |
| Kinase B | +2.1 | +3.8 |
| Kinase D | +3.5 | No significant shift |
| Protein X | No significant shift | No significant shift |
| ... | ... | ... |
Table 3: Competitive Binding Affinity Profile (Ki, µM)
| Target Protein | Inhibitor X (Ki, µM) | Reference Inhibitor (Ki, µM) |
| Kinase A (On-Target) | 0.02 | 0.008 |
| Kinase B | 0.5 | 0.2 |
| Kinase D | 0.3 | > 10 |
| ... | ... | ... |
Interpreting the Data: Selectivity Metrics
To quantify and compare the selectivity of inhibitors, several metrics can be employed.
-
Selectivity Score (S-score): This metric is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a fixed concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity. [16]* Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor potency across a panel of kinases. A Gini coefficient of 1 indicates that the inhibitor is perfectly selective for a single kinase, while a value of 0 signifies that it inhibits all kinases with equal potency. [17][18] Implications of Off-Target Effects in Drug Development
The identification of off-target interactions is not necessarily a " go/no-go " decision point. Instead, it provides crucial information for the strategic advancement of a drug discovery program.
-
Therapeutic Window: Significant off-target activity can narrow the therapeutic window, increasing the likelihood of dose-limiting toxicities.
-
Polypharmacology: In some cases, off-target effects can be beneficial, leading to a "polypharmacology" profile where the drug's efficacy is enhanced by its interaction with multiple targets. This, however, requires careful characterization and validation. [19]* Lead Optimization: Cross-reactivity data provides invaluable feedback for medicinal chemists to guide the structural modification of the inhibitor scaffold to improve selectivity.
Conclusion
A thorough and early assessment of inhibitor cross-reactivity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines computational prediction with robust experimental validation using techniques such as biochemical kinase profiling, cellular thermal shift assays, and competitive binding assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is critical for de-risking drug candidates, optimizing their properties, and ultimately increasing the probability of success in the clinic. The framework and methodologies presented in this guide provide a robust starting point for any researcher embarking on the characterization of novel inhibitors based on the this compound scaffold.
References
-
Ru wizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules (Basel, Switzerland), 25(23), 5712. [Link]
-
Selvita. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87. [Link]
-
Park, I. K., Kim, J., & Lee, H. S. (2015). Tyrosinase inhibitory activities of cinnamic acid analogues. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 571–576. [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. Massive Bio. [Link]
-
Adisakwattana, S., Sookkongwaree, K., Roengsumran, S., Petsom, A., Ngamrojnavanich, N., Chavasiri, W., Deesamer, S., & Yibchok-anun, S. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & medicinal chemistry letters, 14(11), 2893–2896. [Link]
-
Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of medicinal chemistry, 50(23), 5773–5779. [Link]
-
da Silva, R. H. N., de Andrade, A. C. M., Nóbrega, D. F., de Castro, R. D., de Oliveira, T. M., de Almeida, E. T. C., de Morais, S. M., & de Oliveira, A. P. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed research international, 2019, 8163782. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1144–1154. [Link]
-
Le, T. D., & Le, N. Q. (2017). The use of novel selectivity metrics in kinase research. BMC bioinformatics, 18(1), 5. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]
-
Ai, N., & Käll, L. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]
-
Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]
-
da Silva, R. H. N., de Andrade, A. C. M., Nóbrega, D. F., de Castro, R. D., de Oliveira, T. M., de Almeida, E. T. C., de Morais, S. M., & de Oliveira, A. P. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019. [Link]
-
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]
-
Le, T. D., & Le, N. Q. (2017). Correlation between the Gini coefficients and the standard selectivity score. ResearchGate. [Link]
-
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules (Basel, Switzerland), 19(12), 19292–19349. [Link]
-
ResearchGate. (2016, January 14). How do I interpret this binding curve in fluorescence polarization competition assay? ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Lin, Y., Wang, X., Jin, H., Wu, J., & Zhang, Z. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12513. [Link]
-
Marcinkowski, M., & Stefanowicz-Hajduk, J. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. [Link]
-
Antolin, A. A., & Al-Lazikani, B. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Journal of translational medicine, 17(1), 226. [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
-
Engelman, J. A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2646–2650. [Link]
-
Cowart, D., Sun, Y., Bar-Peled, L., & Cardenas, M. E. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol, 9(12), e3272. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Screening Potential Nitrification Inhibitors through a Structure–Activity Relationship Study—The Case of Cinnamic Acid Derivatives. International Journal of Molecular Sciences, 25(14), 7486. [Link]
-
Oreate AI. (2026, January 22). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI. [Link]
-
Liu, J., Chen, Q., Duan, L., Wang, Q., Wang, C., & Liu, H. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. RSC advances, 8(31), 17176–17184. [Link]
-
AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]
-
ResearchGate. (2025, August 9). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Li, H., Wu, H., Wei, H., & Chen, J. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1262–1268. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-fluorocinnamic acid
Personal Protective Equipment (PPE) & Safety Protocol: 5-Chloro-2-fluorocinnamic acid [1][2]
Part 1: Executive Safety Assessment
Chemical Identity:
-
Physical State: Solid (White to off-white powder/crystal)[1][2]
-
Core Hazards: Skin/Eye Irritation, Respiratory Tract Irritation.[4]
Operational Context: As a halogenated cinnamic acid derivative, this compound presents a dual risk profile: mechanical irritation from fine particulates and chemical irritation typical of acidic organic halides. While often stable under ambient conditions, the presence of both chlorine and fluorine substituents on the aromatic ring increases its lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogues.
Critical Warning: Do not treat this merely as "dust." The acidic nature combined with moisture on mucous membranes (eyes, lungs) can generate localized acidic micro-environments, leading to severe irritation or corneal damage.
Part 2: Hazard Identification & GHS Classification
Before selecting PPE, you must validate the specific hazards. This compound generally adheres to the following GHS classification for halogenated cinnamic acids:
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact will cause dermatitis; solid particles sticking to sweat can cause delayed burns.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | High risk during weighing/transfer.[1][2] Micro-abrasions from crystals can accelerate chemical injury. |
| STOT SE 3 | H335 | May cause respiratory irritation | Inhalation of dust is the primary route of exposure in open-bench operations.[1][2] |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, specifying equipment based on the task and solvent context.
Hand Protection (Glove Selection)
Standard nitrile gloves are sufficient for the solid, but solvent compatibility drives the decision during synthesis.
| Task | Glove Material | Min. Thickness | Breakthrough Time | Expert Note |
| Weighing (Solid) | Nitrile (Disposable) | 0.11 mm | > 480 min (Solid) | Static Risk: Solids may cling to gloves.[1][2] Change immediately if powder coats the surface to prevent transfer to face/equipment. |
| Synthesis (in DCM) | Laminate / Viton | 0.7 mm | > 480 min | Nitrile degrades rapidly in Dichloromethane (DCM).[1][2] If using DCM, wear laminate gloves or double-glove (Nitrile over PE/EVAL). |
| Synthesis (in Methanol/DMF) | Nitrile (Extended Cuff) | 0.15 mm | > 240 min | Ensure cuff overlaps lab coat to prevent wrist exposure during reflux setup.[1][2] |
Respiratory & Eye Protection
-
Primary Barrier: Engineering Controls (Fume Hood).
-
Eye Protection: Chemical Safety Goggles (Indirect Vent) are mandatory. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
Respiratory Protection:
-
In Fume Hood: None required if sash is at proper height.
-
Open Bench (Weighing): If a powder hood is unavailable, use a NIOSH N95 or EN 149 FFP2 respirator. The particle size of cinnamic acid derivatives can be fine enough to bypass simple surgical masks.
-
Body Protection
-
Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex) if working with flammable solvents.
-
Closed-toe Shoes: Leather or chemical-resistant synthetic.[1][2] Mesh sneakers are prohibited (liquids/powders penetrate instantly).
Part 4: Operational Protocols
Workflow 1: Safe Weighing & Transfer
Context: Static electricity often causes fluorinated aromatic powders to "fly" or adhere to spatulas.
-
Preparation: Place the balance inside a fume hood or a powder containment enclosure. If this is impossible, use a static-dissipative mat.
-
Anti-Static Measure: Use an ionizing blower or an anti-static gun on the weighing boat before adding the solid.
-
Transfer: Use a long-neck funnel when transferring from weighing boat to reaction flask to prevent dust clouds at the flask neck.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Dry wiping generates more static and disperses dust.
Workflow 2: Reaction Setup & Heating
Context: this compound is often used in coupling reactions or decarboxylations.[1][2]
-
Solvent Choice: If dissolving in aggressive solvents (e.g., Thionyl Chloride for acid chloride formation), ensure the fume hood face velocity is >100 fpm.
-
Thermal Hazards: Upon high-temperature decomposition (>200°C), this compound may release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .
-
Protocol: Always use a caustic scrubber (NaOH trap) if heating neat or to decomposition.
-
-
Quenching: Acidify aqueous workups slowly. Rapid pH changes can precipitate the product as a fine, inhalable mist.
Part 5: Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
-
Major Spill (Solution): Evacuate area. Absorb with vermiculite.
Disposal Classification
-
Category: Halogenated Organic Waste.
-
Requirement: Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them. High chlorine/fluorine content requires specific incineration protocols to scrub acid gases.
Part 6: Visualizations
Figure 1: PPE Decision Logic for Handling Halogenated Cinnamic Acids
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.
Figure 2: Emergency Response Workflow
Caption: Immediate first aid steps for exposure to halogenated cinnamic acids.
References
-
ChemicalBook. (2023). This compound (CAS 202982-65-8) MSDS and Properties.[1][2] Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorocinnamic acid (Analogous Hazard Profile). Retrieved from
-
Ivy Fine Chemicals. (2024).[8][9][10] Product Catalog: Fluorinated Cinnamic Acids. Retrieved from
-
PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from
Sources
- 1. ivychem.com [ivychem.com]
- 2. ivychem.com [ivychem.com]
- 3. 4-Chloro-2-fluorocinnamic acid | 202982-65-8 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. (E)-cinnamic acid, 140-10-3 [thegoodscentscompany.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
